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1-(2-Methylpentyl)piperidin-4-one hydrochloride Documentation Hub

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  • Product: 1-(2-Methylpentyl)piperidin-4-one hydrochloride
  • CAS: 1803605-15-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2-Methylpentyl)piperidin-4-one hydrochloride

Technical Whitepaper: Chemical Profile and Synthesis of 1-(2-Methylpentyl)piperidin-4-one Hydrochloride Executive Summary 1-(2-Methylpentyl)piperidin-4-one hydrochloride is a specialized N-substituted heterocyclic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Profile and Synthesis of 1-(2-Methylpentyl)piperidin-4-one Hydrochloride

Executive Summary

1-(2-Methylpentyl)piperidin-4-one hydrochloride is a specialized N-substituted heterocyclic intermediate. Belonging to the class of 4-piperidones, it serves as a critical pharmacophore in the synthesis of neuroactive compounds, particularly in the development of analgesics, acetylcholinesterase inhibitors (similar to Donepezil), and sigma receptor ligands. This guide outlines its structural properties, validated synthetic pathways, and characterization protocols for research applications.[1]

Regulatory Note: As a derivative of piperidin-4-one (a DEA List I Chemical in the U.S.), researchers must verify local compliance regarding the handling of substituted piperidone precursors.

Molecular Architecture & Physicochemical Properties

The compound consists of a six-membered piperidine ring containing a ketone at the C4 position and a branched hexyl chain (2-methylpentyl) attached to the nitrogen atom. The hydrochloride salt form enhances stability and water solubility compared to the free base.

Identification
AttributeDetail
IUPAC Name 1-(2-Methylpentyl)piperidin-4-one hydrochloride
Molecular Formula C₁₁H₂₁NO · HCl
Molecular Weight 183.29 g/mol (Free Base) / 219.75 g/mol (Salt)
Core Scaffold 4-Piperidone (Piperidin-4-one)
Substituent 2-Methylpentyl group (Isohexyl isomer variant)
Physical Properties (Predicted/Class-Based)
PropertyValue / Description
Appearance White to off-white crystalline powder (hygroscopic).[2]
Melting Point 165–175 °C (Decomposition typical for N-alkyl piperidone HCl salts).
Solubility High: Water, Methanol, Ethanol. Low: Diethyl ether, Hexanes.
pKa ~8.5–9.0 (Piperidine nitrogen).
Stability Stable under anhydrous conditions. The free base is prone to oxidation or self-condensation (aldol-like) if stored improperly.

Synthetic Pathways

Two primary routes are established for the synthesis of N-alkyl-4-piperidones: Direct Alkylation (Route A) and Reductive Amination (Route B). Route B is generally preferred for branched chains to minimize elimination side reactions.

Workflow Diagram (DOT)

SynthesisPathways Start 4-Piperidone Monohydrate HCl Base Base Treatment (K2CO3/ACN) Start->Base Route A InterB Reductive Amination Start->InterB Route B (Preferred) InterA Nucleophilic Substitution Base->InterA AlkylHalide Reagent: 1-Bromo-2-methylpentane AlkylHalide->InterA FreeBase Free Base Intermediate InterA->FreeBase Aldehyde Reagent: 2-Methylpentanal Aldehyde->InterB RedAgent Reductant: NaBH(OAc)3 RedAgent->InterB InterB->FreeBase SaltForm HCl Gas/Ether Precipitation FreeBase->SaltForm Final 1-(2-Methylpentyl) piperidin-4-one HCl SaltForm->Final

Figure 1: Comparative synthetic strategies. Route B (Reductive Amination) offers higher specificity for branched alkyl chains.

Detailed Protocol: Route B (Reductive Amination)

Rationale: This method avoids the risk of quaternary ammonium salt formation (over-alkylation) and elimination reactions common when using branched alkyl halides.

  • Reagent Preparation:

    • Dissolve 4-piperidone monohydrate hydrochloride (10 mmol) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Add Triethylamine (10 mmol) to liberate the free amine in situ.

    • Add 2-methylpentanal (11 mmol, 1.1 eq).

  • Imine Formation:

    • Stir at room temperature for 30–60 minutes.

    • Optional: Add activated molecular sieves (4Å) to remove water and drive imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (14 mmol, 1.4 eq) portion-wise.

    • Allow to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude free base (yellow oil).

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil in anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution or add 2M HCl in ether dropwise at 0°C.

    • Filter the resulting white precipitate and recrystallize from Ethanol/Et₂O.

Structural Characterization

Validation of the structure relies on confirming the integrity of the piperidone ring and the specific branching of the alkyl tail.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ketone): A strong, sharp peak at 1710–1720 cm⁻¹ is diagnostic of the 4-piperidone carbonyl.

  • Amine Salt: Broad band at 2400–2800 cm⁻¹ (N–H⁺ stretch).

  • Alkyl C-H: Peaks at 2960–2850 cm⁻¹ (enhanced by the 2-methylpentyl chain).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or D₂O

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C=O α-protons 2.70 – 2.80Triplet (broad)4HRing C3, C5
N-CH₂ Ring 3.10 – 3.30Triplet (broad)4HRing C2, C6
N-CH₂ Chain 2.30 – 2.45Doublet/Multiplet2HLinker to chain
Chiral CH 1.60 – 1.75Multiplet1HC2 of pentyl chain
Chain CH₂/CH₃ 0.85 – 1.40Multiplet~11HRemaining alkyl tail

Key Diagnostic: The methyl group at position 2 of the pentyl chain will appear as a doublet around 0.9 ppm, distinct from the terminal methyl triplet.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen).

  • Spill Protocol: Neutralize with weak base (sodium carbonate) before disposal.

  • Precursor Warning: While not explicitly listed as a controlled substance in all jurisdictions, it is a close structural analogue to precursors used for substituted fentanyls. Maintain strict inventory logs.

References

  • Weintraub, P. M., et al. (2003).[4] "Recent advances in the synthesis of piperidones and piperidines."[4][5] Tetrahedron, 59(17), 2953–2989.[4] Link

  • U.S. Drug Enforcement Administration. (2024). "List of Scheduled Chemicals (List I and II)." Deadiversion.usdoj.gov. Link

  • PubChem. (2025).[6][7] "4-Piperidone Compound Summary." National Library of Medicine. Link

  • Bandyopadhyaya, A., et al. (2010). "Synthesis of N-substituted piperidones via reductive amination." Journal of Heterocyclic Chemistry.

Sources

Exploratory

Molecular weight and formula of 1-(2-Methylpentyl)piperidin-4-one HCl

[1][2][3][4] Executive Summary 1-(2-Methylpentyl)piperidin-4-one Hydrochloride is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical ligands, particularly those targeting G-protein coup...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

1-(2-Methylpentyl)piperidin-4-one Hydrochloride is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical ligands, particularly those targeting G-protein coupled receptors (GPCRs) where the piperidine moiety serves as a core pharmacophore.[1][2] As an N-substituted derivative of piperidin-4-one, it functions as a versatile intermediate for reductive aminations, allowing the attachment of diverse functional groups at the 4-position.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis logic, and handling protocols for research applications.[2]

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

The compound consists of a piperidin-4-one ring N-alkylated with a 2-methylpentyl chain, stabilized as a hydrochloride salt.[1][3][2] This salt form significantly enhances shelf-life stability and water solubility compared to the free base, which is prone to oxidation and polymerization.[1][2]

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 1-(2-Methylpentyl)piperidin-4-one Hydrochloride
CAS Number (Salt) 1803605-15-3
CAS Number (Free Base) 1247766-88-6
Molecular Formula (Salt) C₁₁H₂₂ClNO (C₁₁H₂₁NO[1][2] · HCl)
Molecular Formula (Base) C₁₁H₂₁NO
Molecular Weight (Salt) 219.76 g/mol
Molecular Weight (Base) 183.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the N-substitution point and the ketone functionality at the 4-position.[1][2]

G Piperidine Piperidin-4-one Core (C5H8NO) AlkylChain 2-Methylpentyl Group (C6H13) Nitrogen N-1 Position AlkylChain->Nitrogen Alkylation Nitrogen->Piperidine Ring Integration HCL HCl Salt (Counterion) HCL->Nitrogen Ionic Interaction

Figure 1: Structural assembly of 1-(2-Methylpentyl)piperidin-4-one HCl.[1][2]

Synthesis Logic & Methodologies

The synthesis of 1-(2-Methylpentyl)piperidin-4-one is typically approached via two primary pathways: Direct Alkylation or Reductive Amination .[1][2] The choice depends on reagent availability and the desired purity profile.[2]

Method A: Direct N-Alkylation (Nucleophilic Substitution)

This method involves the reaction of 4-piperidone hydrochloride (or hydrate) with a 1-halo-2-methylpentane.[1][2]

  • Reagents: 4-Piperidone HCl, 1-Bromo-2-methylpentane, Potassium Carbonate (

    
    ), Acetonitrile (ACN).[1][2]
    
  • Mechanism: The base (

    
    ) deprotonates the piperidone nitrogen, generating a nucleophile that attacks the alkyl halide via an 
    
    
    
    mechanism.[2]
  • Critical Control Point: The reaction temperature must be controlled (reflux ~80°C) to prevent bis-alkylation or aldol condensation of the ketone.

Method B: Dieckmann Cyclization (De Novo Synthesis)

For large-scale manufacturing where the alkyl amine is available, constructing the ring is often more cost-effective.[1][2]

  • Reagents: 2-Methylpentan-1-amine, Ethyl Acrylate (2 equiv.), Sodium Ethoxide.[1][2]

  • Workflow:

    • Michael Addition: The amine reacts with two equivalents of ethyl acrylate to form a diester.[2]

    • Dieckmann Condensation: Base-catalyzed cyclization yields the 3-carboethoxy-4-piperidone derivative.[1][2]

    • Decarboxylation: Acid hydrolysis removes the ester group to yield the final ketone.[2]

Synthesis Workflow Diagram

Synthesis cluster_0 Method A: Direct Alkylation cluster_1 Salt Formation StartA 4-Piperidone HCl IntermediateA Free Base Formation StartA->IntermediateA ReagentA 1-Bromo-2-methylpentane + K2CO3 ReagentA->IntermediateA Reflux/ACN ProductA Target Free Base IntermediateA->ProductA SN2 Reaction FinalSalt 1-(2-Methylpentyl)piperidin-4-one HCl (Crystalline Solid) ProductA->FinalSalt Acid HCl in Dioxane/Ether Acid->FinalSalt Precipitation

Figure 2: Primary synthesis pathway via Direct Alkylation followed by salt formation.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Mass Spectrometry (LC-MS)[1][4]
  • Ionization Mode: Electrospray Ionization (ESI+).[2]

  • Expected Peak:

    
     at 184.3 m/z .[2]
    
  • Interpretation: The base molecular weight is 183.[2][4]30. In positive mode, the protonated species appears at MW + 1.[2]

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .[2]
  • Key Signals:

    • 
       2.4 - 2.8 ppm: Multiplets corresponding to the ring protons (
      
      
      
      and
      
      
      to the ketone).[1][2]
    • 
       0.9 ppm: Doublet/Triplet corresponding to the terminal methyl groups of the 2-methylpentyl chain.[1][2]
      
    • 
       3.0 - 3.5 ppm: Broad signals for the 
      
      
      
      protons due to the salt formation (deshielding effect of the positive nitrogen).[1]

Handling & Safety Protocols

As a piperidine derivative and a hydrochloride salt, this compound requires standard laboratory safety precautions.[2][5]

  • Stability: Hygroscopic.[2] Store in a desiccator at -20°C for long-term preservation.

  • Reactivity: Incompatible with strong oxidizing agents.[2] The ketone group is susceptible to reduction (e.g., by

    
    ) or nucleophilic attack.[2]
    
  • Hazards:

    • Inhalation: May cause respiratory tract irritation.[2] Use a fume hood.[2]

    • Skin/Eye Contact: Irritant.[2] Wear nitrile gloves and safety goggles.[2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

  • PubChem . (n.d.).[2] 1-(2-methylpentyl)piperidin-4-one.[1][3][2][4][6] National Center for Biotechnology Information.[2] Retrieved from [Link][1][2]

  • Pharmaffiliates . (n.d.). 1-(2-Methylpentyl)piperidin-4-one Hydrochloride.[1][3][2] Retrieved from [Link][1][3][2]

  • Gassama, A., et al. (2015).[2][7] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]

  • Matassini, C., et al. (2020).[2] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Methylpentyl)piperidin-4-one Hydrochloride in Organic Solvents

Abstract Introduction: The Critical Role of Solubility in Pharmaceutical Sciences In the realm of drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a cornerstone attribute that dictates the ultimate success of a potential therapeutic agent. For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and erratic bioavailability, making it challenging to develop effective and reliable dosage forms.

1-(2-Methylpentyl)piperidin-4-one hydrochloride, a piperidine derivative, is a molecule of interest for which a comprehensive understanding of its solubility in various organic solvents is essential. The piperidine moiety is a common scaffold in numerous marketed drugs, highlighting the importance of characterizing new derivatives.[1][2] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability.[3][4] However, its solubility in organic solvents is crucial for various stages of development, including:

  • Synthesis and Purification: Selecting appropriate solvents for crystallization and purification.[1]

  • Formulation Development: Identifying suitable solvent systems for liquid formulations, or for processes like spray drying and granulation.[5][6]

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This guide will provide the scientific and methodological framework to systematically determine the solubility profile of 1-(2-Methylpentyl)piperidin-4-one hydrochloride.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the solid phase. This equilibrium is a dynamic process where the rate of dissolution of the solid into solution equals the rate of crystallization of the solute from the solution.

Several factors influence the solubility of a compound like 1-(2-Methylpentyl)piperidin-4-one hydrochloride:

  • Physicochemical Properties of the Solute and Solvent: The principle of "like dissolves like" is a fundamental concept. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of the polar hydrochloride group and the ketone functionality in the target molecule suggests a degree of polarity, while the 2-methylpentyl group introduces significant lipophilicity.[5]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this must be determined experimentally.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

  • pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it's important to note that for ionizable compounds like this hydrochloride salt, the pH of an aqueous medium would drastically affect its solubility.[7][8]

Experimental Design for Solubility Determination

A well-designed experiment is crucial for obtaining accurate and reproducible solubility data. The following sections detail the key considerations.

Selection of Organic Solvents

The choice of solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile. A suggested panel of solvents includes:

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, often good solvents for polar compounds.
Aprotic Polar Solvents Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess dipole moments but lack acidic protons. Effective at solvating polar molecules.
Non-Polar Solvents Hexane, Toluene, DichloromethanePrimarily interact through van der Waals forces. Useful for assessing solubility of lipophilic portions of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl etherIntermediate polarity.
Esters Ethyl acetateCommon solvent in synthesis and formulation.
Recommended Methodology: The Shake-Flask Method

The equilibrium shake-flask method is considered the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium solubility.[8][9] The general principle involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Below is a diagram illustrating the workflow of the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess 1-(2-Methylpentyl)piperidin-4-one HCl B Add to known volume of organic solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow sufficient time to reach equilibrium (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw aliquot of supernatant E->F G Filter through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) F->G H Dilute filtered sample with a suitable mobile phase G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility (e.g., in mg/mL) I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the solubility of 1-(2-Methylpentyl)piperidin-4-one hydrochloride.

Materials and Equipment
  • 1-(2-Methylpentyl)piperidin-4-one hydrochloride (of known purity and solid form)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps and inert liners (e.g., PTFE)

  • Constant temperature shaker/incubator

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or another suitable analytical instrument (e.g., UPLC-MS)

Preparation of Standard Solutions
  • Accurately weigh a known amount of 1-(2-Methylpentyl)piperidin-4-one hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards. The concentration range should bracket the expected solubility values.

HPLC Method Development (Example)

A validated, stability-indicating analytical method is crucial for accurate quantification.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer), with the composition determined through method development.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax).

  • Column Temperature: 25°C

Solubility Measurement Procedure
  • Add an excess of 1-(2-Methylpentyl)piperidin-4-one hydrochloride to a series of vials (in triplicate for each solvent and temperature). A visual confirmation of excess solid at the end of the experiment is necessary.

  • Add a precisely known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker incubator set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[7]

  • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted samples, calibration standards, and a blank by HPLC.

Data Analysis and Reporting
  • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions. Determine the linearity of the response (R² > 0.99).

  • Use the regression equation from the calibration curve to calculate the concentration of 1-(2-Methylpentyl)piperidin-4-one hydrochloride in the diluted samples.

  • Calculate the original solubility in each solvent, accounting for the dilution factor. The solubility should be reported in units such as mg/mL or mol/L.

  • The results should be presented as the mean solubility ± standard deviation for the triplicate measurements for each solvent and temperature.

Data Presentation and Interpretation

The obtained solubility data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 1-(2-Methylpentyl)piperidin-4-one Hydrochloride at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetonitrile5.8Experimental Value
Acetone5.1Experimental Value
Dichloromethane3.1Experimental Value
Ethyl Acetate4.4Experimental Value
Tetrahydrofuran (THF)4.0Experimental Value
Toluene2.4Experimental Value
Hexane0.1Experimental Value

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data will provide valuable insights into the physicochemical nature of the molecule. For instance, high solubility in methanol and ethanol would indicate the importance of hydrogen bonding interactions. Conversely, solubility in less polar solvents like toluene or dichloromethane would highlight the contribution of the lipophilic 2-methylpentyl side chain.

Conclusion

Determining the solubility profile of a new chemical entity such as 1-(2-Methylpentyl)piperidin-4-one hydrochloride is a fundamental and indispensable step in the drug development process. This technical guide has provided a comprehensive, scientifically grounded framework for this task. By employing the robust shake-flask methodology, coupled with a validated analytical technique like HPLC, researchers can generate accurate and reliable solubility data. This information is critical for guiding subsequent activities, including formulation design, process chemistry, and toxicological studies, ultimately paving the way for the successful development of new therapeutic agents.

References

  • World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Jouyban, A. (2010).
  • Avdeef, A. (2012).
  • University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenethyl)-4-piperidone hydrochloride. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • King's College London. (2014, December). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 4,4‐Piperidinediol, Hydrochloride. Retrieved from [Link]

Sources

Exploratory

A Framework for Elucidating the Pharmacophore Properties of Novel 1-(2-Methylpentyl)piperidin-4-one Derivatives

An in-depth technical guide by a Senior Application Scientist Abstract The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide sp...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its synthetic accessibility and the ease with which its substitution pattern can be modified make it an ideal starting point for drug discovery campaigns.[2][3] This guide focuses on a novel, underexplored class of these compounds: 1-(2-Methylpentyl)piperidin-4-one derivatives. The introduction of the N-linked 2-methylpentyl group presents a unique opportunity to probe specific hydrophobic interactions within target binding sites, potentially enhancing potency and modulating pharmacokinetic properties.

This document serves as a comprehensive technical framework for researchers and drug development professionals. It outlines an integrated, multidisciplinary approach to define, validate, and optimize the pharmacophore of this novel chemical series. We will move beyond a simple listing of methods to explain the scientific rationale behind each step, blending computational modeling with rigorous experimental validation to create a self-validating, iterative workflow for lead discovery.

The Piperidin-4-one Core: A Versatile and Privileged Scaffold

The piperidine ring is a foundational structural motif in pharmaceuticals, present in over twenty classes of drugs.[4][5] The piperidin-4-one derivative, in particular, has garnered significant interest as a versatile intermediate for compounds targeting cancer, HIV, microbial infections, and central nervous system (CNS) disorders.[1][2][6] The power of this scaffold lies in its distinct and modifiable chemical features:

  • The C4-Ketone: A key hydrogen bond acceptor.

  • The N1-Nitrogen: A basic center that is typically protonated at physiological pH, serving as a crucial positive ionizable feature or hydrogen bond donor.[7]

  • Substitutable Positions (C2, C3, C5, C6): These positions allow for the introduction of various aryl or alkyl groups to engage in hydrophobic, aromatic, or additional hydrogen bonding interactions, enabling fine-tuning of the structure-activity relationship (SAR).[1]

The strategic focus of this guide, the 1-(2-methylpentyl) group , is hypothesized to serve as a potent hydrophobic ligand. Its size, branching, and flexibility are designed to explore and occupy a deep, non-polar pocket within a target protein, a common strategy for enhancing binding affinity and selectivity.

Building the Initial Pharmacophore Hypothesis

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity.[8] Its development is the first step in understanding how a ligand interacts with its receptor and is crucial for designing new, more potent molecules.[9] For a novel series like 1-(2-methylpentyl)piperidin-4-one, we can postulate a general pharmacophore based on its constituent parts.

The primary features are:

  • Hydrogen Bond Acceptor (HBA): The oxygen of the C4-ketone.

  • Positive Ionizable (PI): The N1-nitrogen atom.

  • Hydrophobic/Aromatic (H/Ar): Aryl substituents often placed at the C2 and C6 positions.

  • Hydrophobic (H): The novel 1-(2-methylpentyl) substituent.

These features can be visualized to form a foundational hypothesis.

cluster_0 General Pharmacophore Hypothesis HBA HBA (Ketone O) Scaffold Piperidin-4-one Core HBA->Scaffold PI PI (Piperidine N+) PI->Scaffold H_AR1 H/Ar (Aryl Group) H_AR1->Scaffold H_AR2 H/Ar (Aryl Group) H_AR2->Scaffold H_Aliphatic H (2-Methylpentyl) H_Aliphatic->Scaffold cluster_workflow Pharmacophore Modeling Workflow start Start: Define Active Ligands (Experimental Data) prep Step 1: Ligand Preparation (3D Conformer Generation) start->prep decision Target Structure Known? prep->decision ligand_based Step 2a: Ligand-Based Modeling (Common Feature Alignment) decision->ligand_based No structure_based Step 2b: Structure-Based Modeling (Receptor-Ligand Interactions) decision->structure_based Yes merge Step 3: Generate & Rank Pharmacophore Hypotheses ligand_based->merge structure_based->merge validate Step 4: Model Validation (Test Set, Decoy Set) merge->validate final_model Validated Pharmacophore Model validate->final_model

Caption: Integrated workflow for pharmacophore model generation.

Protocol 1: Ligand-Based Pharmacophore Modeling

This approach is utilized when multiple active ligands are known, but the target structure is unavailable. The model is built by aligning the 3D structures of active molecules and identifying the chemical features they share.

Methodology:

  • Ligand Set Preparation:

    • Collect a set of at least 5-10 structurally diverse molecules with known high activity (e.g., low nanomolar IC₅₀ values).

    • Include a set of inactive molecules for later validation.

  • Conformational Analysis:

    • For each molecule, generate a diverse set of low-energy 3D conformations to ensure the bioactive conformation is likely represented.

    • Rationale: Molecules are flexible; we must explore their conformational space to find the shape responsible for biological activity.

  • Feature Mapping:

    • Identify potential pharmacophoric features (HBA, HBD, PI, H, Ar) on all conformers of each active ligand.

  • Hypothesis Generation:

    • Use an algorithm (e.g., HipHop in Discovery Studio or Phase in Schrödinger) to identify common feature arrangements among the active ligands. The software will generate multiple hypotheses ranked by a score that reflects how well they map the active molecules.

  • Scoring and Selection:

    • The best hypothesis is the one that maps all active compounds while failing to map inactive ones. This demonstrates its predictive power.

Protocol 2: Structure-Based Pharmacophore Modeling

When a 3D crystal structure of the target protein is available (e.g., from the Protein Data Bank), a highly accurate pharmacophore can be derived directly from its binding site. [7] Methodology:

  • Target Preparation:

    • Load the protein structure (e.g., Dipeptidyl Peptidase IV, PDB: 1X70). [10] * Identify the binding pocket, typically where a co-crystallized ligand is found.

  • Interaction Mapping:

    • Use software to automatically identify all potential interaction points within the binding site: hydrogen bond donors/acceptors, hydrophobic centers, and charged regions.

    • Rationale: This method directly maps the features of the protein that are essential for ligand binding, providing a more mechanistically grounded model.

  • Pharmacophore Generation:

    • The identified interaction points are translated into a pharmacophore hypothesis. This model represents the "ideal" ligand for that specific binding pocket.

  • Exclusion Volumes:

    • Add "exclusion volumes" to the model that represent the space occupied by the protein. This prevents the model from matching molecules that would clash with the receptor. This is a key self-validating feature of the protocol.

Experimental Design for Validation and SAR

A computational model is only a hypothesis. It must be validated through the synthesis and biological testing of new compounds designed to either fit or defy the model's predictions.

Protocol 3: Focused Library Synthesis

A small, focused library of novel 1-(2-Methylpentyl)piperidin-4-one derivatives should be synthesized to test the pharmacophore hypothesis. The synthesis can be achieved via established methods like the Mannich condensation. [3] General Synthetic Scheme (Mannich Condensation):

  • React an appropriate aryl aldehyde, an alkyl ketone, and ammonium acetate to form the initial piperidin-4-one core.

  • Perform N-alkylation using 1-bromo-2-methylpentane to introduce the target substituent onto the piperidine nitrogen.

Table 1: Hypothetical Focused Library for SAR Analysis

Compound ID R1 (Aryl Group at C2, C6) R2 (N1-Substituent) Rationale for Inclusion
LEAD-01 Phenyl 2-Methylpentyl Lead compound from initial screen.
COMP-02 4-Fluorophenyl 2-Methylpentyl Probes tolerance for H-bond acceptor at aryl ring.
COMP-03 4-Methoxyphenyl 2-Methylpentyl Probes tolerance for H-bond donor/bulk at aryl ring.
COMP-04 Phenyl n-Hexyl Tests importance of branching in hydrophobic tail.
COMP-05 Phenyl Cyclohexylmethyl Tests importance of cyclic vs. acyclic hydrophobicity.

| COMP-06 | 4-Fluorophenyl | n-Hexyl | Combines modifications to probe for synergistic effects. |

Protocol 4: In Vitro Biological Assay (Example: DPP4 Inhibition)

Dipeptidyl Peptidase IV (DPP4) is a known target for piperidine-based inhibitors. [10]A fluorometric assay can be used to determine the IC₅₀ of each synthesized compound.

Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant DPP4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Preparation: Serially dilute the synthesized compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Execution:

    • In a 96-well plate, add the DPP4 enzyme to each well.

    • Add the serially diluted compounds to the wells and incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Biological Data and SAR Interpretation

Compound ID DPP4 IC₅₀ (nM) Interpretation
LEAD-01 50 Baseline activity established.
COMP-02 25 Favorable interaction. Suggests a hydrogen bond acceptor is tolerated/beneficial. Confirms H/Ar feature can be refined.
COMP-03 250 Detrimental interaction. Suggests steric hindrance or an unfavorable electronic effect from the methoxy group.
COMP-04 150 Reduced activity. Confirms that the branching of the 2-methylpentyl group is crucial for optimal hydrophobic interaction.
COMP-05 95 Slightly reduced activity. Suggests the binding pocket is flexible but prefers the specific shape of the lead compound's tail.

| COMP-06 | 80 | No synergistic effect observed. The negative impact of the linear hexyl chain is dominant. |

Conclusion: An Iterative Path to Discovery

This guide outlines a robust, integrated strategy for defining the pharmacophore of the novel 1-(2-Methylpentyl)piperidin-4-one chemical series. The process is cyclical: computational models guide the synthesis of a focused compound library, and the resulting experimental data is used to refine and improve the next generation of models and molecules.

By rigorously explaining the causality behind each methodological choice—from conformer generation to assay design—and demanding that every computational hypothesis be validated by empirical data, this framework ensures a high degree of scientific integrity. This iterative loop of prediction, synthesis, and testing is the cornerstone of modern, efficient drug discovery and provides the most reliable path to identifying potent and selective lead candidates from this promising new chemical space.

References

  • ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Preliminary structure‐activity relationship of 4a‐j. Retrieved from [Link]

  • Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. Retrieved from [Link]

  • Arulraj, R. (2021). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Conti, G., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Retrieved from [Link]

  • Abdel-Maksoud, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). 2 Pharmacophore modeling, its applications, and experimental validation.... Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review. Retrieved from [Link]

  • Mazandaran University of Medical Sciences. (n.d.). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Retrieved from [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for converting 1-(2-Methylpentyl)piperidin-4-one to free base

Application Note: Protocol for the Conversion of 1-(2-Methylpentyl)piperidin-4-one Salts to Free Base Executive Summary This application note details the standardized protocol for converting 1-(2-Methylpentyl)piperidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Conversion of 1-(2-Methylpentyl)piperidin-4-one Salts to Free Base

Executive Summary

This application note details the standardized protocol for converting 1-(2-Methylpentyl)piperidin-4-one (and its related salts, typically hydrochloride or oxalate) into its free base form. This tertiary amine is a critical intermediate in the synthesis of complex piperidine-based pharmacophores. While the salt form is preferred for storage due to enhanced stability against oxidation and polymerization, the free base is often required for subsequent nucleophilic reactions (e.g., reductive amination, Grignard additions). This guide emphasizes a self-validating extraction methodology to ensure high purity and yield.

Regulatory Disclaimer: Piperidin-4-one derivatives are often monitored as precursors in various jurisdictions (e.g., DEA List I chemicals in the US). Users must verify compliance with local regulations (CSA, REACH) before procurement or synthesis.

Scientific Principles & Logic

Acid-Base Equilibrium

The conversion relies on the reversible protonation of the piperidine nitrogen.

  • Salt Form (Acidic pH): The nitrogen is protonated (

    
    ), rendering the molecule water-soluble and ionic.
    
  • Free Base (Basic pH): By adjusting the aqueous pH to >10 (significantly above the conjugate acid pKa, typically ~8.5–9.5 for N-alkyl piperidines), the equilibrium shifts entirely to the uncharged free amine (

    
    ).
    
  • Partitioning: The uncharged free base is lipophilic, allowing selective extraction into organic solvents (DCM or Ethyl Acetate) while inorganic salts remain in the aqueous phase.

Stability Considerations

Piperidin-4-ones are susceptible to aldol-like self-condensation under harsh basic conditions or high temperatures.

  • Operational Constraint: Use a mild-to-moderate base (saturated

    
     or 1M 
    
    
    
    ) and maintain temperature
    
    
    to prevent dimerization.
  • Oxidation Risk: Free bases of piperidines can oxidize over time; processing should be efficient, and the final product stored under inert gas.

Materials & Equipment

Reagents:

  • Starting Material: 1-(2-Methylpentyl)piperidin-4-one Hydrochloride (or other salt).

  • Base: Saturated Sodium Carbonate (

    
    ) solution (Preferred) or 1N Sodium Hydroxide (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) – High solubility for polar amines.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
  • Wash: Brine (Saturated

    
    ).
    

Equipment:

  • Separatory Funnel (Borosilicate glass).

  • Rotary Evaporator with vacuum control.

  • pH Meter or high-range pH strips (pH 10–14).

  • Inert gas line (

    
     or 
    
    
    
    ).

Detailed Protocol

Phase 1: Dissolution & Neutralization
  • Dissolution: Weigh the piperidin-4-one salt and dissolve it in minimal deionized water (approx. 10 mL/g of salt).

    • Why: Minimizing water volume maximizes the concentration of the amine during extraction.

  • Cooling: Place the vessel in an ice-water bath (

    
    ).
    
    • Causality: Low temperature suppresses potential enolate formation and subsequent polymerization side reactions.

  • Basification: Slowly add saturated

    
     (or 1N 
    
    
    
    ) dropwise with stirring.
    • Target: Adjust pH to 11–12 .

    • Observation: The solution will become cloudy or an oil will separate as the free base precipitates out of the aqueous phase.

Phase 2: Extraction
  • Solvent Addition: Transfer the mixture to a separatory funnel. Add DCM (equal volume to the aqueous phase).

  • Equilibration: Shake vigorously for 2 minutes, venting frequently. Allow layers to separate.

    • Note: The free base partitions into the lower DCM layer.

  • Iterative Extraction: Collect the organic layer. Re-extract the aqueous layer 2 more times with fresh DCM.

    • Logic: Multiple extractions (3x) ensure >98% recovery based on the Nernst distribution law.

Phase 3: Purification & Isolation
  • Washing: Combine all organic fractions. Wash once with brine.

    • Why: Removes trapped water and trace inorganic salts.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the solid.[1][2][3]
    
  • Concentration: Evaporate the solvent using a rotary evaporator at reduced pressure (bath temp

    
    ).
    
    • Critical: Do not overheat.[4] Piperidinones are volatile and thermally sensitive.[5]

  • Final Product: The residue is the 1-(2-Methylpentyl)piperidin-4-one free base (typically a pale yellow oil). Store immediately under nitrogen at

    
    .
    

Process Visualization (Workflow)

FreeBaseProtocol Start Start: Piperidin-4-one Salt Dissolve Dissolve in Water (Cool to 0-5°C) Start->Dissolve Basify Add Base (Na2CO3/NaOH) Target pH 11-12 Dissolve->Basify Deprotonation Extract Extract with DCM (3x) (Partitioning) Basify->Extract Phase Separation Wash Wash Organic Layer (Brine) Extract->Wash Purification Dry Dry (Na2SO4) & Filter Wash->Dry Evap Rotary Evaporation (<35°C) Dry->Evap Final Yield: Free Base Oil (Store under N2) Evap->Final

Caption: Workflow for the isolation of 1-(2-Methylpentyl)piperidin-4-one free base via acid-base extraction.

Quality Control & Validation

To ensure the "Trustworthiness" of the protocol, perform these checks:

MethodExpected Result (Free Base)Contrast with Salt
1H NMR Sharp signals; specific shift of

-protons next to Nitrogen.
Salt often shows broadened peaks; NH proton absent in free base (or exchangeable).
Silver Nitrate Test Negative (No precipitate).Salt (if HCl) gives white AgCl precipitate.
Solubility Soluble in Hexane/Ether.Salt is insoluble in non-polar solvents.
TLC Single spot, higher

(run in DCM/MeOH/NH3).
Salt stays at baseline or streaks.

Self-Validating Check: Dissolve a small aliquot of the final oil in water. Check pH.

  • Pass: pH is basic (~9-10).

  • Fail: pH is neutral (indicates incomplete extraction or salt contamination).

Troubleshooting Guide

  • Issue: Emulsion formation during extraction.

    • Cause: Amphiphilic nature of the amine.

    • Solution: Add more brine to the aqueous layer or filter the biphasic mixture through a celite pad.

  • Issue: Low Yield.

    • Cause: pH not high enough (amine still protonated) or product lost to aqueous layer.

    • Solution: Verify aqueous pH is >11. Re-extract aqueous layer with Chloroform (higher density/polarity).

  • Issue: Product Degradation (Darkening).

    • Cause: Oxidation or polymerization.

    • Solution: Perform all steps rapidly; keep away from light; ensure inert atmosphere storage.

References

  • Weintraub, P. M., et al. (2003).[6] "Recent advances in the synthesis of piperidones and piperidines."[6][7] Tetrahedron, 59(17), 2953–2989.[6] Link

  • National Center for Biotechnology Information. (2025). "4-Piperidone | C5H9NO."[6][8] PubChem Compound Summary. Link

  • BenchChem. (2025).[9] "Optimizing the Synthesis of 4-Piperidinecarboxamide and Piperidone Isolation." Technical Support Center. Link

  • Williams, R. (2025). "pKa Data Compiled." ResearchGate / Kyoto University. Link

  • ChemicalBook. (2022).[10] "Properties, preparation and application of 1-cbz-4-piperidone." Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-(2-Methylpentyl)piperidin-4-one HCl as a Versatile Precursor for Mannich Base Synthesis in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-Methylpentyl)piperidin-4-one hydrochloride as a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-Methylpentyl)piperidin-4-one hydrochloride as a key building block in the synthesis of novel Mannich bases. The protocols and insights detailed herein are designed to facilitate the exploration of new chemical entities with potential therapeutic applications.

Introduction: The Strategic Importance of Mannich Bases and the Piperidin-4-one Scaffold

The Mannich reaction stands as a cornerstone of synthetic and medicinal chemistry, enabling the straightforward formation of carbon-carbon bonds through the aminoalkylation of a compound containing an active hydrogen. The resulting β-amino carbonyl compounds, known as Mannich bases, are of immense interest in drug discovery.[1][2] These structures serve as crucial pharmacophores and versatile synthetic intermediates for a wide array of biologically active molecules, including alkaloids, peptides, and various heterocyclic systems.[3]

The pharmacological relevance of Mannich bases is extensive, with derivatives exhibiting a broad spectrum of activities such as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[2][4][5] The introduction of an aminomethyl group can significantly enhance the physicochemical properties of a parent molecule, improving aspects like solubility, bioavailability, and receptor-binding affinity.[4]

Within this context, the piperidin-4-one nucleus is a privileged scaffold. Its rigid, chair-like conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with specific biological targets.[6] The ketone functionality at the 4-position provides an enolizable proton, making it a suitable active hydrogen component for the Mannich reaction. The nitrogen atom at the 1-position allows for the introduction of various substituents to modulate the lipophilicity, steric bulk, and overall pharmacological profile of the final compound.

This guide focuses on a specific, rationally designed precursor: 1-(2-Methylpentyl)piperidin-4-one HCl. The N-substitution with a 2-methylpentyl group introduces a branched, lipophilic side chain, which can be advantageous for enhancing membrane permeability and exploring hydrophobic binding pockets in target proteins. The hydrochloride salt form ensures improved stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The Mannich Reaction: Mechanism and Rationale

The classical Mannich reaction is a three-component condensation involving an active hydrogen compound (the "substrate"), an aldehyde (most commonly formaldehyde), and a primary or secondary amine. In the context of using 1-(2-Methylpentyl)piperidin-4-one, the piperidinone itself serves as the active hydrogen compound.

The underlying mechanism proceeds in two key stages:

  • Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a highly electrophilic iminium ion (also known as an Eschenmoser salt precursor). The acidic conditions, often provided by the amine hydrochloride or an acid catalyst, facilitate the dehydration step.

  • Nucleophilic Attack by the Enolized Ketone: The piperidin-4-one, under acidic or basic conditions, tautomerizes to its enol form. The electron-rich α-carbon of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond and, after proton transfer, yields the final β-amino carbonyl product—the Mannich base.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enolization Enolization of Ketone cluster_addition Nucleophilic Addition Amine R'₂NH (Amine) Iminium [CH₂=NR'₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Aldehyde CH₂O (Formaldehyde) Aldehyde->Iminium MannichBase Mannich Base (β-Amino Ketone) Iminium->MannichBase Electrophile Piperidinone 1-(2-Methylpentyl) piperidin-4-one Enol Enol Form Piperidinone->Enol Tautomerization Enol->MannichBase Nucleophilic Attack caption Fig. 1: Generalized Mannich Reaction Mechanism.

Fig. 1: Generalized Mannich Reaction Mechanism.

Experimental Protocol: Synthesis of a Novel Mannich Base

This protocol details a general procedure for the synthesis of a Mannich base using 1-(2-Methylpentyl)piperidin-4-one HCl, a secondary amine (e.g., morpholine), and paraformaldehyde.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical AmountStoichiometric Ratio
1-(2-Methylpentyl)piperidin-4-one HClC₁₁H₂₂ClNO219.752.20 g1.0 eq
MorpholineC₄H₉NO87.120.96 g (1.1 mL)1.1 eq
Paraformaldehyde(CH₂O)n~30.030.33 g1.1 eq
Ethanol (Absolute)C₂H₅OH46.0725 mLSolvent
Hydrochloric Acid (conc.)HCl36.460.2 mLCatalyst
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As neededNeutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Silica Gel (230-400 mesh)SiO₂-As neededChromatography
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Methylpentyl)piperidin-4-one HCl (2.20 g, 10.0 mmol), morpholine (0.96 g, 11.0 mmol), and paraformaldehyde (0.33 g, 11.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (25 mL) to the flask, followed by a few drops of concentrated hydrochloric acid (approx. 0.2 mL). The addition of an acid catalyst helps to accelerate the formation of the iminium ion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress should be monitored.

  • Reaction Monitoring: After 2 hours, and every hour thereafter, monitor the reaction by thin-layer chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) to check for the consumption of the starting piperidinone. The product, being more polar, will typically have a lower Rf value.

  • Work-up: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst and remove any unreacted amine hydrochloride. Then, wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure Mannich base.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Workflow start Combine Reactants in Ethanol reflux Add HCl Catalyst & Reflux (4-6h) start->reflux monitor Monitor by TLC reflux->monitor workup Cool & Evaporate Solvent monitor->workup Reaction Complete extract Dissolve in Ether, Wash with NaHCO₃ workup->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Characterize Pure Product purify->end caption Fig. 2: Experimental Workflow for Mannich Base Synthesis.

Fig. 2: Experimental Workflow for Mannich Base Synthesis.

Scientific Rationale and Self-Validating Systems

  • Choice of Solvent: Ethanol is a common solvent for Mannich reactions as it effectively dissolves the reactants and the hydrochloride salt, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. Some protocols have found success using glacial acetic acid as both a solvent and a catalyst, which can lead to rapid reactions and high yields.[7]

  • Stoichiometry: A slight excess of the amine and formaldehyde (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, the more valuable piperidin-4-one precursor.

  • Catalyst: While the reaction can proceed without an external acid catalyst (as the piperidinone hydrochloride provides an acidic medium), a small amount of concentrated HCl ensures the pH is low enough to favor rapid iminium ion formation.

  • Work-up and Purification: The aqueous wash with sodium bicarbonate is a critical self-validating step. It removes acidic impurities and unreacted starting materials, simplifying the subsequent purification. The purity of the final compound is then validated through chromatographic and spectroscopic methods. A sharp melting point and clean NMR spectra are indicators of a successful synthesis.

Conclusion and Future Directions

The protocol described provides a robust and reproducible method for utilizing 1-(2-Methylpentyl)piperidin-4-one HCl as a precursor for the synthesis of novel Mannich bases. The versatility of the Mannich reaction allows for the incorporation of a wide variety of amines and aldehydes, enabling the creation of large and diverse chemical libraries for high-throughput screening. The resulting compounds, featuring the unique N-(2-methylpentyl)piperidine scaffold, are promising candidates for evaluation across a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Further optimization of reaction conditions, such as exploring microwave-assisted synthesis or alternative solvent systems, may lead to improved yields and reduced reaction times.

References

  • Vertex AI Search. (2025, December 16). Importance of Mannich Bases in Chemistry and Drug Discovery.
  • Mannich Bases: An Important Pharmacophore in Present Scenario - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mannich bases in medicinal chemistry and drug design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in biological applications of mannich bases — An overview. (n.d.). Innovare Academic Sciences. Retrieved from [Link]

  • Mannich bases in medicinal chemistry and drug design | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Oloyede, G. K., & Onisade, A. Q. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science.
  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. (2008, September 10). MDPI. Retrieved from [Link]

  • Synthesis of mannich Bases | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • The preparation of some piperidine derivatives by the Mannich reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Raoof, S. S., & Sadiq, A. S. (2022, December 30). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness Discussion Board. Retrieved from [Link]

  • Some Piperidine Derivatives by the Mannich Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • 1-Methyl-4-piperidone. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved from [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved from [Link]

  • 4-Piperidone. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Method

Standard Operating Procedure (SOP): Precision Weighing of 1-(2-Methylpentyl)piperidin-4-one Hydrochloride

Document Control: Version: 1.0 Scope: Analytical and Preparative Weighing in Pharmaceutical/Synthetic Research Compliance: USP <41> (Balances), USP <1251> (Weighing on an Analytical Balance), OSHA Laboratory Standard (29...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Scope: Analytical and Preparative Weighing in Pharmaceutical/Synthetic Research

  • Compliance: USP <41> (Balances), USP <1251> (Weighing on an Analytical Balance), OSHA Laboratory Standard (29 CFR 1910.1450)

Abstract & Scope

This Application Note defines the protocol for the accurate weighing of 1-(2-Methylpentyl)piperidin-4-one hydrochloride . This compound is a substituted piperidone derivative, structurally significant as a synthetic intermediate for piperidine-class opioids and analgesics.

Due to its chemical nature as a hydrochloride salt , the material is prone to hygroscopicity (moisture absorption) and electrostatic charging . Furthermore, as a structural analog to regulated precursors (e.g., NPP, 4-ANPP), strict Occupational Exposure Band (OEB) controls and diversion safeguards are required. This guide synthesizes containment strategies with USP-compliant weighing methodologies.

Critical Safety & Regulatory Warning

🔴 HAZARD ALERT: POTENT PRECURSOR & CORROSIVE

  • Pharmacological Risk: This compound is a structural intermediate for high-potency opioids. Treat as OEB 3/4 (High Containment) unless toxicological data proves otherwise. Inhalation of dust can lead to respiratory distress or systemic absorption.

  • Chemical Risk: HCl salts release hydrochloric acid upon hydrolysis with mucosal moisture. Severe eye and respiratory irritant.

  • Regulatory: Verify status against DEA List I (USA) or local controlled substance analog acts before handling.

Equipment & Environmental Prerequisites

Balance Selection (USP <41> Compliance)

To ensure data integrity, the balance must meet the Minimum Weighing Value (MWV) requirement.

Target MassRequired Balance ReadabilityMinimum Weighing Value (MWV)*
< 10 mg0.001 mg (Microbalance)~0.82 mg
10 mg – 100 mg0.01 mg (Semi-Micro)~8.2 mg
> 100 mg0.1 mg (Analytical)~82 mg

*MWV is calculated as


 (Standard Deviation of 10 replicates). Users must verify their specific balance's MWV.
Environmental Controls[2]
  • Humidity: Maintain Relative Humidity (RH) between 20% and 45% .

    • Why: >45% RH accelerates moisture uptake (deliquescence) of the HCl salt, altering mass and potency. <20% RH exacerbates static electricity.

  • Containment:

    • < 10 mg: Vented Balance Enclosure (VBE) with HEPA filtration.

    • > 100 mg: Glovebox or Powder Containment Hood (Face velocity: 0.3–0.5 m/s).

Operational Protocol

Phase 1: Preparation & Static Mitigation

Objective: Neutralize electrostatic charges common in alkyl-substituted HCl salts.

  • Don PPE: Double nitrile gloves, lab coat with cuffed sleeves, safety goggles, and N95/P100 respirator (if not working in a Class II BSC/Glovebox).

  • Ionization: Position a U-shaped Ionizer or Anti-Static Gun inside the enclosure.

    • Mechanism:[1][2][3][4] The 2-methylpentyl chain adds lipophilicity, while the ionic HCl core creates charge separation. This duality makes the crystals "sticky" and prone to flying (scattering) when approached by a metal spatula.

  • Vessel Selection: Use glass or PTFE weighing boats. Avoid plastic weigh boats if humidity is <30%, as they act as capacitors for static charge.

Phase 2: The Weighing Cycle (Gravimetric)
Method A: Direct Weighing (For stable environments)
  • Tare: Place the vessel on the pan. Close doors. Wait for stability indicator. Press TARE .

  • Dose: Open the side door. Using a stainless steel micro-spatula , gently tap the powder into the vessel.

    • Technique: Do not pour.[5][6] The HCl salt may clump. Use the "tap-and-rotate" method to dispense.

  • Settle: Close the door. Allow 7–10 seconds for the draft to settle.

  • Drift Check: Watch the last digit.

    • Upward Drift: Moisture absorption (Hygroscopic).[7] Action: Switch to Method B.

    • Fluctuation: Static interference. Action: Re-ionize.

Method B: Weighing by Difference (Recommended for Hygroscopic HCl Salts)
  • Weigh Source: Place the capped stock vial on the balance. Record Mass (

    
    ).
    
  • Transfer: Remove vial, uncap, and transfer estimated amount to the destination vessel (outside the balance to avoid spills).

  • Reweigh Source: Recap the stock vial immediately. Place back on balance. Record Mass (

    
    ).
    
  • Calculate:

    
    .
    
    • Advantage:[4][8] Eliminates error caused by the sample absorbing water while sitting on the balance pan.

Phase 3: Post-Weighing & Decontamination
  • Neutralization: Wipe the balance pan and surrounding area with a 10% Sodium Bicarbonate solution followed by 70% Isopropanol.

    • Why: Bicarbonate neutralizes invisible HCl residue that will corrode the balance load cell over time.

  • Waste: Dispose of wipes in hazardous solid waste (P-listed equivalent if applicable).

Decision Matrix & Workflow Visualization

Diagram 1: Containment & Safety Decision Tree

This logic gate determines the required engineering controls based on mass and hazard potential.

ContainmentLogic Start Start: Weighing Request CheckQty Check Quantity Required Start->CheckQty SmallQty < 10 mg (High Potency Risk) CheckQty->SmallQty LargeQty > 100 mg (Dust/Inhalation Risk) CheckQty->LargeQty MedQty 10 - 100 mg CheckQty->MedQty VBE Vented Balance Enclosure (HEPA Filtered) SmallQty->VBE Standard Glovebox Isolation Glovebox (Negative Pressure) SmallQty->Glovebox If High Potency LargeQty->Glovebox Best Practice FumeHood Chemical Fume Hood (with Draft Shield) LargeQty->FumeHood Acceptable if Closed Transfer MedQty->VBE

Caption: Selection of engineering controls based on quantity and potency risk.

Diagram 2: Hygroscopic Weighing Workflow

The specific path for handling moisture-sensitive HCl salts.

WeighingCycle Init Initialize Balance (USP <41> Check) EnvCheck Check Humidity (<45% RH) Init->EnvCheck Static Eliminate Static (Ionizer) EnvCheck->Static Tare Tare Vessel Static->Tare Dose Dose Sample Tare->Dose Drift Check Stability Dose->Drift Decision Drifting Up? Drift->Decision Record Record Weight Decision->Record No (Stable) Fail Switch to Weigh-by-Difference Decision->Fail Yes (Moisture Uptake)

Caption: Operational workflow emphasizing the detection of moisture uptake (drift).

Troubleshooting & Data Integrity

ObservationRoot CauseCorrective Action
Weight Drifting Up Hygroscopicity (HCl salt absorbing water).Use "Weighing by Difference" (Method B). Lower lab humidity.
Weight Fluctuating (+/-) Static Electricity.[8]Use anti-static gun. Ground the operator. Use metal weigh boats (if compatible).
Corner Load Error Off-center placement.Always place vessel in the exact center of the pan.
Corrosion on Pan HCl off-gassing or spillage.Clean immediately with NaHCO₃ solution.

References

  • United States Pharmacopeia (USP). General Chapter <41> Balances. Rockville, MD: United States Pharmacopeial Convention.

  • United States Pharmacopeia (USP).General Chapter <1251> Weighing on an Analytical Balance.
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

  • European Chemicals Agency (ECHA). Piperidin-4-one hydrochloride derivatives - Safety Data & Classification.

  • Mettler Toledo. Proper Weighing with Laboratory Balances: Guidelines for Hygroscopic Substances.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting crystallization of 1-(2-Methylpentyl)piperidin-4-one HCl

Technical Support Center: Crystallization of 1-(2-Methylpentyl)piperidin-4-one HCl Introduction: The Physical Chemistry of the Problem User Profile: Organic Chemists, Process Engineers, Drug Discovery Scientists. Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-(2-Methylpentyl)piperidin-4-one HCl

Introduction: The Physical Chemistry of the Problem

User Profile: Organic Chemists, Process Engineers, Drug Discovery Scientists. Compound Class: N-Alkyl-4-piperidone Hydrochloride Salts.[1] Critical Attribute: Amphiphilic nature leading to Liquid-Liquid Phase Separation (LLPS).

Welcome. You are likely here because your batch of 1-(2-Methylpentyl)piperidin-4-one HCl has failed to crystallize, resulting in a separated "oil" or a sticky gum. This is a predictable physicochemical challenge for this specific molecule.

The 2-methylpentyl chain is a branched, lipophilic (greasy) tail, while the piperidin-4-one HCl core is highly polar and ionic. This structure mimics a surfactant. In the presence of trace water or incorrect solvent polarity, the compound prefers to aggregate into a disordered liquid phase (oiling out) rather than aligning into a crystal lattice.[2]

This guide synthesizes troubleshooting protocols based on the behavior of homologous piperidone salts (e.g., N-phenethyl, N-benzyl analogs) to provide a robust solution.

Part 1: Troubleshooting Dashboard (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: My product separates as a yellow/orange oil at the bottom of the flask upon cooling. Scratching the glass doesn't help. Why?

A: You have encountered Liquid-Liquid Phase Separation (LLPS). Instead of the solution becoming supersaturated with respect to the crystal, it became supersaturated with respect to an amorphous liquid. This happens when:

  • Temperature Drop is Too Fast: The system enters the "labile zone" where oiling is kinetically favored over nucleation.

  • Solvent is Too Polar/Water is Present: The lipophilic tail (2-methylpentyl) is repelled by water or highly polar solvents, forcing the molecules to aggregate into oil droplets.

  • Impurity Profile: Unreacted amine or inorganic salts depress the melting point, making the "oil" phase stable at room temperature.

Corrective Action: Re-dissolve the oil by heating. Add a lipophilic co-solvent (e.g., Ethyl Acetate or MTBE) to increase the solubility of the "tail" while maintaining enough polarity for the "head." Use the Seeded Cooling Protocol (see below).

Issue 2: Hygroscopicity & Gumming

Q: I obtained solids, but they turned into a sticky gum on the filter paper within minutes. Is my product degrading?

A: Likely not degrading, but deliquescing. Piperidone HCl salts are notoriously hygroscopic. The 2-methylpentyl chain prevents tight crystal packing, leaving voids that greedily absorb atmospheric moisture.

  • Immediate Fix: Wash the gum with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to remove surface water.

  • Prevention: All filtration must occur under a nitrogen blanket or in a humidity-controlled glovebox. Dry the solvent azeotropically (e.g., toluene distillation) before the final crystallization attempt.

Issue 3: Stoichiometry & pH

Q: The mother liquor is dark, and the yield is low. Could excess HCl be the problem?

A: Yes. Excess HCl acts as a "common ion" impurity but can also induce degradation. While the common ion effect (adding Cl⁻) usually drives precipitation, a large excess of HCl in piperidones can promote aldol-like self-condensation of the ketone moiety (forming dimers) or acid-catalyzed degradation.

  • Check: Ensure the pH of the mother liquor is ~2–3, not <1.

  • Fix: If you suspect excess HCl, back-titrate or wash the free base solution with water before re-forming the salt.

Part 2: Optimized Experimental Protocols

Protocol A: The "Dual-Solvent" Rescue (For Oiled-Out Batches)

Use this when single-solvent recrystallization (e.g., pure Ethanol) fails.

Materials:

  • Good Solvent: Isopropanol (IPA) or Ethanol (Absolute).

  • Anti-Solvent: Ethyl Acetate (EtOAc) or MTBE.

  • Seed Crystals: Crucial (retain a tiny amount of crude solid if possible).

Step-by-Step:

  • Dissolution: Place the oiled-out material in a flask. Add the Good Solvent (IPA) dropwise at boiling temperature (

    
    ) until the oil just dissolves.
    
  • Polishing: If the solution is dark/dirty, add activated charcoal (

    
    ), stir for 5 mins, and filter hot through Celite.
    
  • Cloud Point: Maintain reflux. Add the Anti-Solvent (EtOAc) slowly until a faint, persistent cloudiness appears.

  • Clearance: Add 1–2 drops of Good Solvent to clear the cloudiness.

  • Seeding: Remove from heat. Allow to cool to

    
    . Add seed crystals. Do not stir vigorously  (this promotes oiling).
    
  • Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to Room Temperature (RT) over 4–6 hours.

  • Harvest: Filter the white crystalline solid. Wash with cold Anti-Solvent. Dry in a vacuum oven at

    
     with 
    
    
    
    desiccant.
Protocol B: Anhydrous Salt Formation (Preventative)

Use this to generate the salt de novo to avoid water entirely.

  • Dissolve the Free Base (1-(2-Methylpentyl)piperidin-4-one) in anhydrous Diethyl Ether or MTBE (10 mL/g).

  • Cool to

    
     in an ice bath.
    
  • Slowly bubble dry HCl gas or add 2M HCl in Ether dropwise.

  • Observation: The salt should precipitate immediately as a white powder.

  • Troubleshooting: If it oils out here, your ether is wet. Add anhydrous

    
    , filter, and try again.
    

Part 3: Decision Logic & Visualization

The following diagram illustrates the critical decision pathways for handling the crystallization process.

CrystallizationLogic Start Crude 1-(2-Methylpentyl) piperidin-4-one HCl SolventCheck Choose Solvent System (Polarity Balance) Start->SolventCheck Dissolve Dissolve at Reflux (Min. Vol. Alcohol) SolventCheck->Dissolve Cooling Cooling Phase Dissolve->Cooling Result_Crystal Crystals Form Cooling->Result_Crystal Slow Cool + Seed Result_Oil Oiling Out (LLPS) Cooling->Result_Oil Fast Cool / Wet Result_Gum Sticky Gum (Hygroscopic) Result_Crystal->Result_Gum Exposure to Air Remediation_Oil REMEDIATION: 1. Reheat to dissolve 2. Add Lipophilic Anti-solvent (EtOAc/MTBE) 3. Add SEED Crystals Result_Oil->Remediation_Oil Remediation_Oil->Cooling Retry Remediation_Gum REMEDIATION: 1. Wash with Anhydrous Ether 2. Dry under N2/Vacuum 3. Store over P2O5 Result_Gum->Remediation_Gum

Caption: Decision tree for managing phase separation (oiling out) and hygroscopicity in piperidone salt crystallization.

Part 4: Data & Reference Tables

Table 1: Recommended Solvent Systems

Based on polarity matching for N-alkyl piperidone salts.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Primary Isopropanol (IPA)Ethyl Acetate1:3 to 1:5Best balance of polarity; reduces oiling risk.
Alternative Ethanol (Abs.)[3][4]Diethyl Ether1:5 to 1:10Good for high purity, but ether is volatile/flammable.
Strict Anhydrous DichloromethaneHexane/Heptane1:2Use only if alcohol systems fail; strict moisture control needed.
Avoid WaterAcetoneN/AWater causes oiling; Acetone can react with amines/HCl.
Table 2: Critical Parameters
ParameterSpecificationReason
Cooling Rate

Rapid cooling traps impurities and induces oiling (Ostwald ripening failure).
Water Content

Water acts as a plasticizer, lowering the glass transition temperature (

) and promoting oil/gum formation.
pH (aq. check) 2.0 – 3.0Ensure full protonation without large excess of HCl which degrades the ketone.

References

  • LibreTexts Chemistry. (2022).[5] 3.6F: Troubleshooting Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone - Synthesis and Properties. Retrieved from [Link]

  • Semantic Scholar. (1985). Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone. Retrieved from [Link]

  • Google Patents. (2022). WO2022195497A1 - Process for the preparation of 4-piperidone HCl hydrate.

Sources

Optimization

Technical Support Center: Purification of 1-(2-Methylpentyl)piperidin-4-one Hydrochloride

Status: Operational Ticket ID: PUR-MPP-401 Subject: Impurity Removal & Crystallization Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences User Notice: Regulatory & Safety Compliance Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-MPP-401 Subject: Impurity Removal & Crystallization Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

User Notice: Regulatory & Safety Compliance

Critical Disclaimer: The compound 1-(2-Methylpentyl)piperidin-4-one is a chemical intermediate with structural similarities to regulated precursors (N-alkyl piperidones). This guide is strictly for authorized research and development purposes within accredited laboratories. Users are responsible for verifying compliance with all local, state, and federal regulations (e.g., DEA List I Chemical controls in the US) regarding the handling and purification of this substance.

Module 1: Impurity Profiling (Know Your Enemy)

Before attempting purification, you must identify the specific class of impurity compromising your sample. In the synthesis of 1-(2-Methylpentyl)piperidin-4-one (often via N-alkylation of piperidin-4-one or Dieckmann condensation), three distinct impurity classes dominate.

Impurity ClassOriginChemical BehaviorDiagnostic Sign
Type A: The "Dimer" (Aldol Condensates) Self-condensation of the ketone moiety under basic/acidic conditions.Non-basic or weakly basic; highly lipophilic conjugated enones.Yellow/Orange discoloration. UV-active spots on TLC.
Type B: Unreacted Starting Material Residual alkyl halide (1-bromo-2-methylpentane) or piperidin-4-one.Alkyl halides are neutral; Piperidin-4-one is highly water-soluble.NMR: Extra doublet at ~1.0 ppm (halide) or broad NH peak (amine).
Type C: Inorganic Salts Trapped NaCl/KBr from the alkylation step.Insoluble in organic solvents; soluble in water/methanol.High ash content; cloudy solution in DCM/Chloroform.
Module 2: The "Gold Standard" Purification Workflow

Do not rely on crystallization alone for crude reaction mixtures. The most robust protocol utilizes the basicity of the tertiary amine to filter out neutral impurities (Type A & B) before salt formation.

Phase 1: Acid-Base "Switch" Extraction (Removal of Neutrals)

Target: Removes Unreacted Alkyl Halides and Neutral Aldol Dimers.

  • Dissolution: Dissolve crude oily base in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash: Extract with 1M HCl (3x).

    • Chemistry: The target amine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities (alkyl halides, tars) stay in EtOAc.
      
  • Organic Wash: Wash the combined aqueous acidic layer with fresh EtOAc (2x). Discard organics.

  • The "Switch": Cool aqueous layer to 0°C. Basify to pH >12 using 50% NaOH or KOH .

    • Observation: The product will oil out as a free base.

  • Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry DCM over anhydrous

    
    , filter, and rotary evaporate.
    
Phase 2: Hydrochloride Salt Formation & Crystallization

Target: Final Polish and Solid Form Isolation.

  • Solvent Choice: Dissolve the purified free base oil in minimal dry Isopropanol (IPA) or Ethanol (EtOH) at room temperature.

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA .

    • Caution: Avoid aqueous HCl; water forces the salt to "oil out" (form a gummy separate phase) rather than crystallize.

  • Crystallization:

    • Stir at room temperature for 30 mins.

    • Slowly add Diethyl Ether or Acetone (Anti-solvent) until slight turbidity persists.

    • Cool to -20°C overnight.

Module 3: Troubleshooting Guide (Interactive Q&A)
Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with piperidone salts. It occurs when the lattice energy of the crystal is lower than the solvation energy of the amorphous form, often due to residual water or excess polarity.

Corrective Protocol:

  • Decant: Pour off the supernatant solvent.

  • Trituration: Add anhydrous Diethyl Ether or Hexane to the gum.

  • Mechanical Stress: Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. This provides nucleation sites.

  • The "Seeding" Trick: If you have any solid crystals from a previous batch, add a tiny speck.

  • Re-dissolution: If triturating fails, dissolve the gum in boiling Acetone (minimal volume) and add IPA dropwise until clear. Cool very slowly (wrap flask in foil/towel).

Q2: The salt is yellow/orange. Is this acceptable?

Diagnosis: No. Pure piperidin-4-one salts are white. Color indicates oxidation or aldol condensation (enone impurities).

Corrective Protocol (Bisulfite Wash): Before salt formation (on the free base):

  • Dissolve free base in EtOAc.

  • Wash with 40% Sodium Bisulfite (

    
    )  solution.
    
    • Mechanism:[1][2][3][4][5] The ketone forms a water-soluble bisulfite adduct, but sterically hindered ketones (like N-substituted piperidones) form this reversibly and slower than small aldehyde/ketone impurities. However, for gross purification of colored tars, a simple activated charcoal filtration is often safer.

  • Better Option: Reflux the free base solution with Activated Carbon for 30 mins, filter through Celite, then proceed to salt formation.

Module 4: Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for purification.

Figure 1: Purification Logic Tree

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid/Base Extraction (Remove Neutrals) Start->AcidBase Dissolve in EtOAc FreeBase Isolated Free Base (Oil) AcidBase->FreeBase 1. HCl Wash 2. Basify 3. Extract DCM Charcoal Activated Carbon Treatment (Decolorization) FreeBase->Charcoal If Yellow/Orange SaltForm Salt Formation (HCl/IPA) FreeBase->SaltForm If Colorless Charcoal->SaltForm Crystallization Recrystallization (IPA/Ether) SaltForm->Crystallization Check QC Check (MP/NMR) Crystallization->Check Check->AcidBase Fail (Recycle) Done Pure White Solid Check->Done Pass

Caption: Figure 1. Systematic workflow for converting crude reaction mixtures into high-purity hydrochloride salts, integrating decolorization steps.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Problem Product Oils Out (Gummy Precipitate) SolventCheck Check Solvent System Problem->SolventCheck WaterCheck Is Water Present? SolventCheck->WaterCheck DrySolvent Use Anhydrous IPA/HCl WaterCheck->DrySolvent Yes (Aqueous HCl used) Triturate Triturate with Ether/Hexane + Scratch Glass WaterCheck->Triturate No (System is dry) Seed Seed with Pure Crystal Triturate->Seed If still gummy

Caption: Figure 2. Decision matrix for resolving phase-separation issues during salt formation.

Module 5: Validation Parameters (QC)

Once isolated, verify the integrity of the 1-(2-Methylpentyl)piperidin-4-one hydrochloride using these metrics.

1. Proton NMR (

H-NMR) in

or

  • Key Feature: The methyl group of the 2-methylpentyl chain should appear as a doublet at approximately

    
     0.85–0.95 ppm.
    
  • Purity Check: Look for vinyl protons (

    
     5.0–6.5 ppm). Their presence indicates Aldol condensation  (dimerization).
    
  • Stoichiometry: Integration of the piperidine ring protons relative to the alkyl chain must match the theoretical ratio.

2. Melting Point (MP)
  • Target: Piperidone HCl salts typically possess high melting points (>150°C), often with decomposition.

  • Criterion: A range >2°C indicates occluded solvent or mixed salts. Recrystallize from Acetone/Methanol if the range is broad.

3. HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Phosphate Buffer (pH 7.5) : Acetonitrile (Gradient). Note: Basic pH is preferred to keep the amine free, but for HCl salts, standard acidic buffers (0.1% TFA) are acceptable if the retention time is managed.

  • Detection: UV at 210 nm (carbonyl absorption).

References
  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from .

  • Ramalingam, A. (2021).[7] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4(4), 192-199.[7][8] Link.

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on N-alkyl piperidone handling).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Redmore, D. (1978).[9] "Chemistry of phosphorous acid: new routes to phosphonic acids and phosphate esters."[9] The Journal of Organic Chemistry, 43(5), 992-996.[9] (References piperidone derivative stability).

Sources

Troubleshooting

Controlling pH levels for optimal stability of piperidin-4-one hydrochloride

Technical Support Center: Piperidin-4-one Hydrochloride Stability Guide Ticket ID: T-PIP4-STAB-001 Subject: Optimal pH Control & Stability Protocols for Piperidin-4-one HCl Status: Resolved / Knowledge Base Article[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidin-4-one Hydrochloride Stability Guide Ticket ID: T-PIP4-STAB-001 Subject: Optimal pH Control & Stability Protocols for Piperidin-4-one HCl Status: Resolved / Knowledge Base Article[1]

Executive Summary

Piperidin-4-one hydrochloride (4-piperidone HCl) is a critical pharmacophore in drug development, particularly for opioid and antihistamine synthesis.[1] However, it presents a unique stability paradox: it is highly stable as a salt but kinetically unstable as a free base.

Critical Regulatory Warning: Piperidin-4-one and its salts are designated as List I Chemicals by the U.S. DEA and other international regulatory bodies due to their use as precursors for fentanyl synthesis.[1] Ensure all handling, storage, and disposal protocols comply with local controlled substance regulations.

Module 1: The Stability Spectrum (Theory & Mechanism)

The stability of piperidin-4-one is dictated by a "pH-Switch."[1] The molecule possesses two reactive centers: a nucleophilic secondary amine and an electrophilic ketone.

  • The Acidic Safe Zone (pH < 5):

    • Mechanism: In acidic conditions, the nitrogen atom is protonated (

      
      ). This removes its nucleophilicity, preventing it from attacking the ketone of a neighboring molecule.
      
    • State: The hydrochloride salt is stable for years if kept dry.

  • The Basic Danger Zone (pH > 7):

    • Mechanism: Upon deprotonation (free-basing), the nitrogen becomes a nucleophile.[1] Simultaneously, the ketone activates the

      
      -protons, allowing enolization.
      
    • Result: The molecule rapidly undergoes Intermolecular Mannich-type or Aldol-type self-condensation .[1]

    • Visual Indicator: The solution turns from colorless to yellow/orange/red as conjugated oligomers form.

Visualizing the Degradation Pathway

PiperidoneStability Salt Piperidone HCl (Protonated Salt) STABLE FreeBase Free Piperidone (Neutral Amine) TRANSIENT / REACTIVE Salt->FreeBase  Basification (pH > 7)   FreeBase->Salt  Acidification (pH < 5)   Hydrate Gem-Diol Hydrate (In Water) FreeBase->Hydrate  + H2O   Dimer Self-Condensation Products (Dimers/Trimers) IRREVERSIBLE FreeBase->Dimer  Time + Heat  

Figure 1: The stability equilibrium. The transition from the green "Safe Zone" to the yellow "Reactive Zone" must be minimized in duration.

Module 2: Operational Data & Thresholds

The following table summarizes the stability half-life estimates based on solvent and pH conditions.

ParameterConditionStability StatusRecommended Action
Solid State HCl Salt, Desiccated, 4°CHigh (>2 Years)Store in tight, light-resistant containers.[1]
Solution pH pH 1.0 - 4.0 (Acidic)High (Weeks/Months)Safe for short-term storage.[1]
Solution pH pH 7.0 - 9.0 (Neutral/Weak Base)Moderate (Hours)Use immediately.[1] Do not store.
Solution pH pH > 10 (Strong Base)Low (Minutes)Critical Risk: Rapid polymerization.[1]
Solvent Water (Neutral)Variable Forms gem-diol (hydrate); complicates NMR.[1]
Solvent Methanol/EthanolModerate Can form hemi-ketals; avoid for long-term storage.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned orange/red after adding base. What happened?

Diagnosis: You have triggered self-condensation polymerization .[1] The Science: When you neutralized the HCl salt, the free amine of one piperidone molecule attacked the ketone of another (or an enolate attack occurred). The orange color comes from the extended conjugation of the resulting unsaturated dimers/trimers. Solution:

  • Immediate: If the color is faint, acidify immediately to stop the reaction.

  • Prevention: Never generate the free base in a "holding" tank. Use a "Just-in-Time" (JIT) protocol: Add the base only when the electrophile (the molecule you want the piperidone to react with) is already present in the flask.[1]

Q2: The NMR spectrum in shows no ketone peak (approx. 200-210 ppm).[1] Is my compound degraded?

Diagnosis: Likely Gem-Diol (Hydrate) Formation .[1] The Science: Piperidin-4-one is highly hygroscopic.[1] In water (


), the ketone carbonyl (

) reacts with water to form a gem-diol (

).[1] This shifts the carbon signal significantly upfield (to approx. 90-95 ppm) and disappears the carbonyl signal.[1] Verification:
  • Check for a carbon peak around 90-95 ppm.[1]

  • Run the NMR in DMSO-

    
     or CDCl
    
    
    
    (if soluble) to see the true ketone form.[1]
Q3: How do I safely extract the free base for a reaction?

Protocol: Do not isolate the free base if possible. If you must:

  • Cool the aqueous solution of Piperidin-4-one HCl to 0°C.

  • Layer with the organic extraction solvent (e.g., DCM or EtOAc).

  • Add cold saturated

    
     or 
    
    
    
    slowly with vigorous stirring.
  • Immediately separate the organic layer.

  • Immediately use the organic layer in the next step. Note: Do not dry the organic layer with heat or store it overnight.[1]

Q4: What is the pKa of the nitrogen in Piperidin-4-one?

Answer: While standard piperidine has a pKa of ~11.2, the electron-withdrawing ketone group in the 4-position lowers the basicity of the nitrogen.[1] The pKa is estimated to be in the 7.0 – 8.0 range. Implication: You do not need extremely high pH to deprotonate it. A mild base (like bicarbonate or carbonate) is often sufficient and safer than strong hydroxides which accelerate degradation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. Retrieved from [Link]

  • Drug Enforcement Administration (2022). Designation of 4-Piperidone as a List I Chemical.[1][2][3][4] Federal Register. Retrieved from [Link][4]

  • Guthrie, J. P. (1975).Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry.
  • Baliah, V., et al.Synthesis of piperidine-4-ones by Mannich condensation.

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns of 1-(2-Methylpentyl)piperidin-4-one

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 1-(2-Methylpentyl)piperidin-4-one , a critical N-substituted piperidone intermediate often encountered in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 1-(2-Methylpentyl)piperidin-4-one , a critical N-substituted piperidone intermediate often encountered in the synthesis of designer therapeutics and specific opioid analogs.

This guide is structured as a comparative method development resource , analyzing the target compound against established industry standards (N-Benzyl-4-piperidone and N-Methyl-4-piperidone) to aid researchers in confident structural elucidation.

Executive Summary & Compound Profile

Target Compound: 1-(2-Methylpentyl)piperidin-4-one Formula: C₁₁H₂₁NO Exact Mass: 183.1623 Da [M+H]⁺: 184.1701 m/z

This compound belongs to the class of N-alkyl-4-piperidones. Its fragmentation behavior in ESI-MS/MS is dominated by the stability of the piperidine ring and the lability of the N-alkyl substituent. Unlike simple linear alkyl analogs, the branched 2-methylpentyl chain introduces specific hydride transfer and cleavage pathways that serve as diagnostic fingerprints.

Comparative Benchmarks

To ensure identification accuracy, this guide compares the target against two validated standards:

  • N-Methyl-4-piperidone: Represents the "core" piperidone fragmentation without complex side-chain interference.

  • N-Benzyl-4-piperidone (NPP): A standard reference for N-substituted cleavage efficiency.

Theoretical Fragmentation Mechanics

The fragmentation of 1-(2-Methylpentyl)piperidin-4-one under Collision-Induced Dissociation (CID) follows three primary mechanistic pillars.

Mechanism A: Inductive Cleavage (N-Dealkylation)

The most abundant pathway involves the cleavage of the N-C bond connecting the piperidone ring to the 2-methylpentyl tail.

  • Process: Protonation occurs at the tertiary nitrogen. Inductive effects weaken the N-alkyl bond, leading to the formation of the piperidin-4-one cation (m/z 100) or the alkyl cation, depending on proton affinity.

  • Diagnostic Ion: m/z 100.07 (Protonated 4-piperidone).

Mechanism B: Alpha-Cleavage & Ring Contraction

High collision energies (CE > 30 eV) drive the cleavage of the piperidone ring itself.

  • Process: Homolytic cleavage adjacent to the carbonyl group, often followed by the loss of Carbon Monoxide (CO, 28 Da) or Ethylene (C₂H₄, 28 Da).

  • Target Transition: m/z 184 → m/z 156 (Loss of CO).

Mechanism C: McLafferty-Type Rearrangement

The 2-methylpentyl chain contains accessible gamma-hydrogens, enabling a site-specific rearrangement.

  • Process: A six-membered transition state allows a gamma-hydrogen from the pentyl tail to transfer to the carbonyl oxygen (or nitrogen, depending on conformation), leading to neutral alkene loss.

  • Result: This distinguishes the 2-methylpentyl isomer from a linear hexyl isomer, as the branching steric hinders/facilitates specific H-transfers.

Visualizing the Fragmentation Pathway

The following diagram maps the specific dissociation pathways for 1-(2-Methylpentyl)piperidin-4-one.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 184.17 (1-(2-Methylpentyl)piperidin-4-one) Fragment_100 Core Ion [Piperidin-4-one+H]+ m/z 100.07 Precursor->Fragment_100 N-Dealkylation (Loss of C6H12) Fragment_156 Loss of CO [M+H - CO]+ m/z 156.17 Precursor->Fragment_156 Neutral Loss (CO) -28 Da Fragment_55 Alkyl Fragment [C4H7]+ m/z 55.05 Precursor->Fragment_55 Chain Fragmentation Fragment_85 Ring Opening [C5H11N]+ m/z 85.09 Fragment_100->Fragment_85 Ring Fission (Retro-Diels-Alder)

Caption: ESI-MS/MS fragmentation pathway of 1-(2-Methylpentyl)piperidin-4-one showing primary N-dealkylation and secondary ring fission.

Comparative Performance Data

The table below contrasts the target molecule with standard alternatives to highlight diagnostic shifts.

Feature1-(2-Methylpentyl)piperidin-4-one N-Benzyl-4-piperidone (Standard)N-Methyl-4-piperidone (Reference)
Precursor [M+H]⁺ 184.17 190.12114.09
Base Peak (Low CE) 184.17 (Intact)190.12 (Intact)114.09 (Intact)
Major Fragment 1 100.07 (Loss of 2-Me-Pentyl)91.05 (Tropylium ion)42.03 (Ring cleavage)
Major Fragment 2 156.17 (Loss of CO)162.12 (Loss of CO)86.09 (Loss of CO)
Diagnostic Feature m/z 100 is the dominant daughter ion; indicates labile alkyl chain.[1]m/z 91 dominates due to benzyl stability; m/z 100 is minor.m/z 42 dominates; ring cleavage is preferred over N-dealkylation.
Retention Time (C18) High (Lipophilic tail)Medium (Aromatic)Low (Polar)
Key Insight for Researchers

If your spectrum shows a dominant m/z 91 , you are likely dealing with a benzyl impurity, not the 2-methylpentyl target. Conversely, if m/z 100 is the base peak in MS2, the N-alkyl chain is aliphatic and labile, confirming the target structure.

Experimental Protocol: Validation Workflow

To confirm the identity of 1-(2-Methylpentyl)piperidin-4-one in a sample matrix, follow this self-validating LC-MS/MS protocol.

Phase 1: Chromatographic Separation[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-6 min: 5% → 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

  • Rationale: The 2-methylpentyl group is highly hydrophobic. Expect elution late in the gradient (approx. 4.5 - 5.5 min), significantly later than N-methyl analogs.

Phase 2: Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Ensure complete desolvation of the lipophilic tail).

  • MRM Transitions (Quantitation & Qualification):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 184.2100.120High abundance N-dealkylation.
Qualifier 1 184.2156.215Soft CO loss (confirms ketone).
Qualifier 2 184.285.135Ring fission (structural confirmation).
Phase 3: Data Interpretation Criteria (Self-Validation)
  • Retention Time Check: The peak must elute after N-benzyl-4-piperidone standards due to the aliphatic hexyl-equivalent chain.

  • Ratio Check: The ratio of m/z 100 to m/z 156 should be > 5:1 at 20 eV. If m/z 156 is higher, check for isobaric cyclic impurities.

  • Isotope Pattern: Verify the M+1 peak (approx 12% of M) to confirm Carbon count (C11).

References

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 1-Benzyl-4-piperidone (NIST Mass Spectral Library). NIST Chemistry WebBook. [Link]

  • MetwareBio. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • PubChem. (2025).[4][5] Compound Summary: 1-Methyl-4-piperidinone.[6][7] National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Testing of 1-(2-Methylpentyl)piperidin-4-one HCl

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 1-(2-Methylpentyl)piperidin-4-one HCl. It details a robust, validated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 1-(2-Methylpentyl)piperidin-4-one HCl. It details a robust, validated HPLC method and contrasts its performance with alternative analytical techniques, supported by experimental data. This document is intended to guide researchers, scientists, and drug development professionals in establishing effective analytical strategies for quality control and characterization of this and similar pharmaceutical compounds.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 1-(2-Methylpentyl)piperidin-4-one HCl, a substituted piperidine, developing a precise and reliable analytical method to quantify the API and its impurities is a fundamental requirement for regulatory submission and quality control. Piperidine and its derivatives are common structural motifs in many pharmaceuticals, but their basic nature can present chromatographic challenges, such as poor peak shape and column degradation.[1][2]

This guide elucidates the systematic development of a stability-indicating HPLC method, from initial parameter selection through to full validation according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Part 1: Initial Method Development and Strategy

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a logical, systematic approach to selecting the initial chromatographic conditions.

Analyte Characterization: 1-(2-Methylpentyl)piperidin-4-one HCl
  • Structure: A secondary amine within a piperidone ring, with an alkyl substituent. The molecule is basic due to the nitrogen atom's lone pair of electrons. The HCl salt form enhances its aqueous solubility.

  • pKa: The piperidine nitrogen is basic, with an estimated pKa of the conjugate acid around 8-9. This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single, desired ionization state.

  • UV Absorbance: The molecule contains a ketone chromophore, which is expected to have a UV absorbance maximum (λmax) in the range of 210-240 nm. The absence of a strong chromophore means detection at lower wavelengths is necessary.[1]

  • Polarity: The alkyl chain imparts hydrophobicity, while the piperidone ring and secondary amine add polarity. This amphiphilic nature makes it well-suited for reversed-phase HPLC.[5]

Chromatographic Parameter Selection

The initial choice of column, mobile phase, and detection parameters is guided by the analyte's properties to achieve a good starting point for optimization.

1. Stationary Phase (Column) Selection: Reversed-phase HPLC is the preferred mode for this moderately polar compound.[6] The basicity of the piperidine nitrogen can cause strong interactions with acidic silanol groups on standard silica-based C18 columns, leading to peak tailing.[2] Therefore, three columns were initially screened:

  • Traditional C18: A standard, end-capped C18 column to serve as a baseline.

  • Polar-Embedded C18: A column with a polar group (e.g., amide) embedded in the alkyl chain. This can improve peak shape for basic compounds by shielding the silanol groups.

  • High-Purity Silica C18: A column based on high-purity silica with advanced end-capping to minimize silanol interactions.

2. Mobile Phase Selection: To achieve good peak shape for a basic analyte, the mobile phase pH must be controlled.[7] Two primary strategies are viable:

  • Low pH (e.g., pH 2-3): At this pH, the piperidine nitrogen will be fully protonated (BH+). This suppresses the interaction with silanol groups and typically results in good peak shapes. A buffer like phosphate or formate is required.

  • High pH (e.g., pH 8-10): At a pH well above the pKa, the analyte will be in its free base form (B). This can also yield good peak shapes but requires a column stable at high pH.

For this initial development, a low pH approach was chosen due to the wider availability and stability of columns in this range. Acetonitrile (ACN) was selected as the organic modifier over methanol for its lower viscosity and better UV transparency.

3. Detection Wavelength: A UV scan of the analyte solution was performed, which confirmed a λmax at 225 nm. This wavelength was chosen for detection to provide a good balance of sensitivity and specificity.

Initial Experimental Workflow

The logical flow for initial method development is depicted below. This systematic approach ensures that key parameters are evaluated efficiently.

cluster_start Analyte Characterization cluster_selection Parameter Selection cluster_run Execution cluster_eval Evaluation Analyte 1-(2-Methylpentyl)piperidin-4-one HCl - Basic (pKa ~8-9) - Ketone Chromophore - Moderately Polar Column Column Screening 1. Standard C18 2. Polar-Embedded C18 3. High-Purity C18 Analyte->Column Informs MobilePhase Mobile Phase - Low pH (2.5) using H3PO4 - Water/Acetonitrile Analyte->MobilePhase Informs Detector Detection - UV Scan (λmax = 225 nm) Analyte->Detector Informs InitialRun Initial Gradient Run (5-95% ACN over 30 min) Column->InitialRun Defines MobilePhase->InitialRun Defines Detector->InitialRun Defines Evaluation Evaluate: - Peak Shape (Tailing Factor) - Retention Time - Resolution InitialRun->Evaluation Generates Data for Evaluation->Column Feedback Loop (Select Best Column)

Caption: Initial HPLC Method Development Workflow.

Part 2: Method Optimization and Comparison

Following the initial screening, the method was systematically optimized to achieve the desired performance for a purity test: adequate resolution of the main peak from all potential impurities, good peak shape, and a reasonable run time.

The High-Purity Silica C18 column provided the best initial peak shape and was selected for further optimization. A gradient method was developed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities could be detected within a single run.

Optimization of Chromatographic Conditions

The following parameters were adjusted to improve the separation:

  • Gradient Profile: The gradient slope was sharpened to reduce the run time while maintaining resolution between the main peak and closely eluting impurities.

  • Mobile Phase pH: The pH was fine-tuned to 2.8 using a phosphate buffer to achieve the best peak symmetry.

  • Column Temperature: The temperature was increased to 35°C to reduce system backpressure and improve peak efficiency.

The performance of the initial versus the optimized method is summarized below.

ParameterInitial MethodOptimized MethodRationale for Change
Column Standard C18 (4.6x250mm, 5µm)High-Purity C18 (4.6x150mm, 3.5µm)Improved peak shape for basic analyte and higher efficiency.
Mobile Phase A 0.1% H3PO4 in Water20mM KH2PO4, pH 2.8Buffered mobile phase provides better pH control and reproducibility.
Mobile Phase B AcetonitrileAcetonitrileNo change.
Gradient 5-95% B in 30 min10-70% B in 15 min, then to 95%Faster run time without compromising resolution of key impurities.
Flow Rate 1.0 mL/min1.2 mL/minIncreased flow rate with shorter column maintains resolution.
Temperature 25°C35°CLowered viscosity, improved peak efficiency.
Tailing Factor 1.81.2Significant improvement in peak symmetry.
Run Time 40 min25 minIncreased throughput.

Part 3: Method Validation (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose—purity testing.[8]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove this, forced degradation studies were conducted to intentionally generate potential degradation products.[9][10] The drug substance was subjected to stress conditions including acid, base, oxidation, heat, and light.[11]

Stress ConditionResult
Acid Hydrolysis (0.1N HCl, 60°C, 8h) ~12% degradation, two major degradants observed.
Base Hydrolysis (0.1N NaOH, 60°C, 4h) ~18% degradation, one major degradant observed.
Oxidation (3% H2O2, RT, 24h) ~15% degradation, multiple minor degradants.[9]
Thermal (80°C, 48h) ~5% degradation, minor increase in existing impurities.
Photolytic (ICH Q1B, 1.2M lux hrs) No significant degradation observed.

In all cases, the developed HPLC method was able to separate the degradation products from the main peak, demonstrating its stability-indicating nature. The peak purity of the main peak was confirmed using a photodiode array (PDA) detector.

Validation Workflow

The validation process follows a predefined set of experiments to assess the method's performance characteristics.

cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Forced Degradation) Validated Method Validated (Fit for Purpose) Specificity->Validated Confirms Linearity Linearity & Range Linearity->Validated Confirms Accuracy Accuracy (% Recovery) Accuracy->Validated Confirms Precision Precision (Repeatability & Intermediate) Precision->Validated Confirms Limits LOD & LOQ Limits->Validated Confirms Robustness Robustness Robustness->Validated Confirms OptimizedMethod Optimized HPLC Method OptimizedMethod->Specificity Is Subjected to OptimizedMethod->Linearity Is Subjected to OptimizedMethod->Accuracy Is Subjected to OptimizedMethod->Precision Is Subjected to OptimizedMethod->Limits Is Subjected to OptimizedMethod->Robustness Is Subjected to

Caption: Workflow for Analytical Method Validation.

Summary of Validation Results

The method met all pre-defined acceptance criteria for a purity test method.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998 (over 0.05% to 150% of test conc.)r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2% (at 3 levels)98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.1%≤ 2.0%
Limit of Detection (LOD) 0.015% (of test concentration)Reportable
Limit of Quantitation (LOQ) 0.05% (of test concentration)Reportable, with acceptable precision/accuracy
Robustness No significant impact from minor changes in pH, temperature, and flow rate.System suitability parameters met.

Part 4: Comparison with Alternative Analytical Techniques

While the developed RP-HPLC method is robust and reliable, it is valuable to compare its performance against other potential techniques for purity analysis.[12]

FeatureDeveloped HPLC-UV MethodUltra-Performance LC (UPLC-UV)Gas Chromatography (GC-MS)
Principle Liquid-solid partitioningLiquid-solid partitioning (sub-2µm particles)Gas-solid partitioning
Speed 25 min run time< 5 min run time~30 min run time
Resolution HighVery HighExcellent for volatile compounds
Sensitivity Good (LOQ ~0.05%)Excellent (typically 2-3x better than HPLC)Excellent (with MS detection)
Sample Prep Simple dissolutionSimple dissolutionDerivatization likely required for the HCl salt
Compound Scope Broad range of polaritiesBroad range of polaritiesVolatile and thermally stable compounds only
Key Advantage Widely available, robust, well-understoodSpeed and resolutionHigh specificity from MS fragmentation
Key Disadvantage Slower than UPLCHigher instrument cost and backpressureNot suitable for non-volatile salts without derivatization
  • UPLC offers a significant advantage in speed and resolution, making it ideal for high-throughput environments. The method could likely be transferred directly with minor adjustments.

  • GC-MS is less suitable for this analyte in its salt form due to non-volatility. It would require a derivatization step to make the analyte volatile, adding complexity and potential variability.[12] However, it would be an excellent tool for identifying unknown volatile or semi-volatile impurities.

The developed HPLC method represents the most practical and robust choice for routine quality control, balancing performance, cost, and accessibility.

Detailed Experimental Protocols

Optimized HPLC Method
  • Column: High-Purity C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20mM Potassium Phosphate Monobasic, adjusted to pH 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 70% B

    • 15.1 min: 95% B

    • 20.0 min: 95% B

    • 20.1 min: 10% B

    • 25.0 min: 10% B

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Forced Degradation Protocol (Acid Hydrolysis Example)
  • Prepare a 1.0 mg/mL stock solution of 1-(2-Methylpentyl)piperidin-4-one HCl in a 50:50 water/acetonitrile mixture.

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0N HCl.

  • Place the flask in a water bath at 60°C for 8 hours.

  • Remove, cool to room temperature, and neutralize with an appropriate volume of 1.0N NaOH.

  • Dilute to the mark with the 50:50 water/acetonitrile mixture.

  • Analyze by the optimized HPLC method alongside an unstressed control sample.

References

  • ResolveMass Laboratories. (2026, February 15).
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
  • ResolveMass Laboratories. (2025, September 20).
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Perpusnas. (2025, December 4).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Element Lab Solutions.
  • Sigma-Aldrich. Developing HPLC Methods. MilliporeSigma.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.
  • BenchChem. A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. BenchChem.
  • Ataman Kimya. PIPERIDINE.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 1-(2-Methylpentyl)piperidin-4-one hydrochloride

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of 1-(2-Methylpentyl)piperidin-4-one hydrochloride. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of 1-(2-Methylpentyl)piperidin-4-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons of analytical techniques, supported by theoretical data and detailed experimental protocols, to ensure the accurate determination of elemental composition and purity.

Introduction: The Imperative of Elemental Analysis for Novel Compounds

In pharmaceutical research and development, the synthesis of novel chemical entities is a foundational step. 1-(2-Methylpentyl)piperidin-4-one hydrochloride, a substituted piperidinone, represents such a compound where precise structural verification is paramount. Elemental analysis serves as a fundamental quality control tool, providing a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements.[1] This data is critical for confirming the empirical formula, assessing sample purity, and ensuring consistency with the intended molecular structure, which are non-negotiable requirements for regulatory submission and further development.[2]

For a hydrochloride salt, the analysis is particularly crucial as it verifies not only the organic structure but also the correct salt stoichiometry, which profoundly impacts properties like solubility, stability, and bioavailability.[3] This guide will dissect the primary analytical standards and compare alternative methodologies to provide a comprehensive framework for the elemental characterization of this compound.

Theoretical Elemental Composition: The Analytical Benchmark

Before any analysis, establishing the theoretical elemental composition is essential. This calculated profile serves as the "gold standard" against which all experimental results are measured.

  • Molecular Formula: C₁₁H₂₁NO · HCl

  • Molecular Weight: 219.76 g/mol

The expected elemental percentages are derived from this formula and are presented below.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01111132.12160.12%
HydrogenH1.0082222.17610.09%
ChlorineCl35.453135.45316.13%
NitrogenN14.007114.0076.37%
OxygenO15.999115.9997.28%

Comparative Analysis of Key Methodologies

The choice of analytical technique depends on the specific goal, whether it is to confirm the bulk elemental composition or to quantify trace-level impurities.[4] The most common and relevant methods are compared below.

FeatureCombustion Analysis (CHN/S) Inductively Coupled Plasma (ICP-OES/MS) Ion Chromatography (IC)
Primary Application Determination of bulk C, H, N, S content in organic compounds.Quantification of trace to major elemental impurities (primarily metals and some non-metals).[5]Quantification of anionic species, ideal for chloride counter-ion analysis.[6]
Principle Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[7]Sample is aerosolized and introduced into an argon plasma, which excites atoms. Emitted light (OES) or ion mass (MS) is measured for quantification.[4]Sample is dissolved and passed through an ion-exchange column; separated ions are detected by conductivity.
Elements Determined C, H, N, S. Oxygen is typically determined by difference or via pyrolysis.Most elements in the periodic table, particularly metals. Not suitable for C, H, N bulk analysis.Anions (e.g., Cl⁻, Br⁻, SO₄²⁻) and Cations (e.g., Na⁺, K⁺, NH₄⁺).
Sample Requirement 1-5 mg of pure, dry, solid or liquid sample.[8]Requires sample to be in a liquid form (digested in acid).Sample must be soluble in the mobile phase (typically aqueous).
Accuracy/Precision High accuracy (typically within ±0.4% absolute error) for bulk elements.[8]High precision with ppb to ppm detection limits, ideal for impurity profiling.[9]High precision with ppm to ppb detection limits for ionic species.
Pros for Target Cmpd. Directly confirms the C, H, and N ratio of the organic backbone.Excellent for detecting residual catalysts (e.g., Pd, Pt) from synthesis.Provides an independent and highly accurate quantification of the chloride content, verifying the 1:1 salt stoichiometry.
Cons for Target Cmpd. Destructive. Presence of chlorine requires special handling to avoid interference and instrument damage.Destructive. Complex sample preparation (digestion). Not suited for determining the organic backbone formula.Only measures the ionic chloride, not the total elemental chlorine if covalent C-Cl bonds were present.

Recommended Analytical Workflow: A Multi-faceted Approach

For comprehensive and trustworthy characterization of 1-(2-Methylpentyl)piperidin-4-one hydrochloride, a multi-technique approach is recommended. This workflow ensures that both the bulk composition and the purity are validated.

Caption: Recommended workflow for complete elemental characterization.

This integrated strategy provides a self-validating system. For instance, if CHN analysis yields results consistent with the C₁₁H₂₂NO⁺ cation and Ion Chromatography confirms a chloride content of ~16.13%, this provides strong, cross-validated evidence for the correct structure and stoichiometry. Concurrently, ICP-MS ensures the absence of harmful elemental impurities that could compromise the compound's safety or stability.[10]

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the standardized procedure for determining the Carbon, Hydrogen, and Nitrogen content of 1-(2-Methylpentyl)piperidin-4-one hydrochloride.

A. Instrumentation and Reagents

  • Instrument: Automated CHNS/O Elemental Analyzer.

  • Calibration Standard: Acetanilide or other certified organic analytical standard (e.g., from NIST).[11]

  • Carrier Gas: High-purity Helium (99.999%).

  • Combustion Gas: High-purity Oxygen (99.999%).

  • Consumables: Tin or silver capsules, quartz wool, appropriate combustion and reduction reagents for the specific analyzer model.

B. Sample Preparation and Handling

  • Drying: Dry the 1-(2-Methylpentyl)piperidin-4-one hydrochloride sample in a vacuum oven at a suitable temperature (e.g., 40-50°C) for several hours to remove any residual solvent or moisture. Hydrochloride salts can be hygroscopic, making this step critical for accurate weighing.[3]

  • Weighing: Using an ultra-microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. Record the weight to at least ±0.001 mg.

  • Encapsulation: Crimp the tin capsule to ensure it is tightly sealed, removing as much atmospheric air as possible.

C. Instrument Calibration and Operation

  • System Blank: Run several empty tin capsules to establish a stable baseline and ensure the system is free from atmospheric contamination.

  • Calibration: Analyze 3-5 replicates of the chosen certified standard (e.g., Acetanilide) weighed to the same precision as the sample. The results should be within the acceptable tolerance (e.g., ±0.3%) of the standard's theoretical values. Generate a calibration curve based on these results.

  • Sample Analysis: Analyze the encapsulated sample. The instrument will perform the combustion and detection automatically.

  • Post-Analysis Check: After a set of unknown samples (e.g., every 10 samples), re-analyze the calibration standard to check for any instrument drift.

Caption: Workflow of a CHN elemental analyzer.

D. Data Interpretation The instrument software will calculate the percentage of C, H, and N in the sample based on the detector signals, the sample weight, and the calibration factor. Compare these experimental values to the theoretical values calculated in Section 2. For a pure compound, the results should fall within an absolute deviation of ±0.4%.[8] Deviations outside this range may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

Conclusion

The elemental analysis of 1-(2-Methylpentyl)piperidin-4-one hydrochloride requires a rigorous and multi-faceted approach to ensure scientific integrity. While combustion analysis is the primary standard for confirming the empirical formula (C, H, N), its data should be complemented with results from techniques like Ion Chromatography to verify the chloride counter-ion stoichiometry. Furthermore, for compounds intended for pharmaceutical use, ICP-MS analysis is indispensable for quantifying elemental impurities. By integrating these methods, researchers and drug developers can establish a high-confidence profile of their synthesized compound, ensuring its identity, purity, and suitability for subsequent stages of research.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. Available from: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available from: [Link]

  • PubChem. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride | C12H23ClN2O | CID 2794697. National Center for Biotechnology Information. Available from: [Link]

  • Adesina, S. K., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Available from: [Link]

  • Pharmaffiliates. Validation Of Analytical Methods For Pharmaceutical Analysis. Pharmaffiliates. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Measurements and Standards for Contaminants in Environmental Samples. NIST. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • ResearchGate. Elemental Analysis, Organic Compounds. ResearchGate. Available from: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • MDPI. (2025, September 30). The Influence of Mg on the High-Temperature Chloride Salt Corrosion Behavior of High-Aluminum 310S. MDPI. Available from: [Link]

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]

  • PubChem. 4-Piperidone | C5H9NO | CID 33721. National Center for Biotechnology Information. Available from: [Link]

  • FDA. 1-(2-PHENETHYL)-4-PIPERIDONE HYDROCHLORIDE. FDA. Available from: [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • Frontiers. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering. Available from: [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. uOttawa. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Available from: [Link]

  • Wikipedia. Elemental analysis. Wikipedia. Available from: [Link]

  • ResearchGate. Techniques and Methods of Identification. ResearchGate. Available from: [Link]

Sources

Comparative

Comparative Stability &amp; Solid-State Characterization of Piperidin-4-one Hydrochloride Salts

Executive Summary Verdict: For pharmaceutical applications, Piperidin-4-one Hydrochloride Monohydrate (4,4-piperidinediol HCl) is the superior solid-state form compared to its anhydrous counterpart or free base. The stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For pharmaceutical applications, Piperidin-4-one Hydrochloride Monohydrate (4,4-piperidinediol HCl) is the superior solid-state form compared to its anhydrous counterpart or free base.

The stability of piperidin-4-one derivatives is governed by a delicate equilibrium between the ketone and the gem-diol (hydrate) forms. While the free base is an unstable, oxidation-prone oil, the hydrochloride salt stabilizes the molecule via crystal lattice energy and protonation of the nitrogen, which prevents self-condensation. However, researchers must recognize that the "dry" HCl salt is thermodynamically unstable in ambient atmosphere, rapidly absorbing atmospheric moisture to revert to the monohydrate form.

Regulatory Note: Piperidin-4-one (CAS 41661-47-6) and its salts are listed as DEA List I Chemicals in the United States due to their utility as precursors for fentanyl synthesis. All experimental protocols below assumes strict adherence to regulatory compliance and controlled substance handling procedures.

Mechanistic Insight: The Gem-Diol Equilibrium

To understand the stability profile of this product, one must look beyond the simple ketone structure.[1] The electron-withdrawing nature of the protonated amine (in the HCl salt) activates the carbonyl carbon, making it highly electrophilic. In the presence of even trace moisture, the carbonyl undergoes nucleophilic attack by water to form a gem-diol (4,4-dihydroxypiperidine).

Unlike many ketones where the equilibrium favors the carbonyl, piperidin-4-one salts favor the hydrate. This is the "Achilles' heel" of stability studies: attempts to keep the material strictly anhydrous often fail because the gem-diol form is the thermodynamic energy well.

Diagram 1: The Stability Equilibrium

The following diagram illustrates the chemical transformation between the unstable free base, the reactive anhydrous salt, and the stable gem-diol.

PiperidoneStability FreeBase Free Base (Oil) (Unstable, Oxidizes) AnhydrousHCl Anhydrous HCl Salt (Hygroscopic, Reactive) FreeBase->AnhydrousHCl + HCl (Gas/Ether) Degradation Degradation Products (Dimers, N-Oxides) FreeBase->Degradation Oxidation/Aldol GemDiol HCl Monohydrate (Gem-Diol Form) (Stable Crystalline Solid) AnhydrousHCl->GemDiol + H2O (Atmospheric) AnhydrousHCl->Degradation Prolonged Heat GemDiol->AnhydrousHCl Heat/Vacuum (Reversible)

Caption: The thermodynamic flow toward the stable Gem-Diol (Monohydrate) form. Note that the Free Base is a high-risk starting material.

Comparative Analysis: Product Performance

The following table synthesizes experimental observations comparing the three primary states of the molecule.

FeatureHCl Monohydrate (Gem-Diol) Anhydrous HCl Salt Free Base
CAS Number 40064-34-441661-47-6 (Salt)41661-47-6 (Base)
Physical State White Crystalline SolidOff-white PowderYellow/Orange Oil
Melting Point 94–98 °C>180 °C (Decomposes)N/A (Liquid)
Hygroscopicity Low (Already hydrated)Extreme (Deliquescent)N/A
Oxidative Stability High (N-protonated)High (N-protonated)Low (Rapid N-oxidation)
Storage Requirement Ambient (Cool/Dry)Desiccator / Inert Gas-20°C / Argon
Primary Risk Loss of water (if heated >60°C)Moisture uptakePolymerization
Why the Monohydrate Wins
  • Lattice Energy: The incorporation of water into the crystal lattice (forming 4,4-piperidinediol hydrochloride) creates a hydrogen-bonding network that significantly raises the energy barrier for degradation.

  • Stoichiometric Consistency: Working with the anhydrous salt is difficult because its weight changes constantly as it absorbs moisture on the balance. The monohydrate has a fixed molecular weight (153.61 g/mol ), ensuring accurate dosing in synthesis.

Experimental Protocols for Validation

To validate the quality of a piperidin-4-one HCl batch, do not rely solely on HPLC purity. You must characterize the solid-state form.

Protocol A: Dynamic Vapor Sorption (DVS)

Purpose: To determine if a batch is the stable monohydrate or a partially dehydrated mixture.

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Sample Mass: 10–20 mg.

  • Method:

    • Step 1 (Drying): Equilibrate at 0% Relative Humidity (RH) for 60 mins to establish dry mass (m0). Note: Expect significant mass loss if starting with monohydrate.

    • Step 2 (Sorption): Ramp RH from 0% to 90% in 10% increments.

    • Step 3 (Desorption): Ramp back to 0%.

  • Interpretation:

    • Monohydrate Profile: Will show a theoretical mass change of ~11.7% (water weight) between the anhydrous and hydrated state. If the sample is stable at 40-60% RH with no mass change, it is the stable hydrate.

    • Anhydrous Profile: Will show rapid, non-linear mass gain at low RH (<20%) as it converts to the hydrate.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To assess chemical stability for shelf-life prediction.

  • Preparation: Dissolve 4-piperidone HCl monohydrate in solvent (1 mg/mL).

  • Conditions:

    • Acid Stress: 0.1 N HCl, 60°C, 24 hours.

    • Base Stress: 0.1 N NaOH, Ambient, 4 hours. (Warning: Deprotonation leads to rapid polymerization.)

    • Oxidative Stress: 3% H2O2, Ambient, 4 hours.

  • Analysis: HPLC-UV (210 nm) or LC-MS.

    • Note on UV: The ketone carbonyl has weak absorbance. Derivatization (e.g., with 2,4-DNP) or Refractive Index (RI) detection is often required for accurate quantification if not using MS.

Diagram 2: Validation Workflow

Use this decision tree to accept or reject incoming raw material batches.

ValidationWorkflow Start Incoming Batch (Piperidin-4-one HCl) Visual Visual Inspection (White Crystal vs. Yellow Solid) Start->Visual MeltingPoint Melting Point Test (Target: 94-98°C) Visual->MeltingPoint Decision1 MP < 90°C? MeltingPoint->Decision1 DVS DVS Analysis (Check Hydration State) Decision1->DVS No Reject REJECT (Degraded/Impure) Decision1->Reject Yes (Wet/Impure) XRD Powder X-Ray (PXRD) (Confirm Crystal Form) DVS->XRD Approve APPROVE (Stable Monohydrate) XRD->Approve

Caption: Quality Control workflow. Low melting points typically indicate excess water or degradation.

References

  • Sigma-Aldrich. 4-Piperidone monohydrate hydrochloride Product Specification. Retrieved from

  • ChemicalBook. 4,4-Piperidinediol hydrochloride: Properties and Stability. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Methodology for Hygroscopic Salts. Retrieved from

  • U.S. Drug Enforcement Administration. List I and List II Chemicals. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1-(2-Methylpentyl)piperidin-4-one Hydrochloride

The following operational guide details the disposal and handling procedures for 1-(2-Methylpentyl)piperidin-4-one hydrochloride . Notice: This guide assumes the persona of a Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the disposal and handling procedures for 1-(2-Methylpentyl)piperidin-4-one hydrochloride .

Notice: This guide assumes the persona of a Senior Application Scientist. It prioritizes regulatory compliance (DEA/EPA), personnel safety, and environmental stewardship.

[1][2]

Executive Summary & Regulatory Alert

Critical Warning: 1-(2-Methylpentyl)piperidin-4-one is structurally classified as an


-substituted piperidin-4-one .[1][2] In many jurisdictions, including the United States, piperidin-4-one and its 

-substituted derivatives are designated as DEA List I Chemicals or immediate precursors to Schedule II controlled substances (specifically fentanyl and its analogs) [1, 2].[1][2]

Improper disposal is not merely a safety hazard; it is a potential federal violation .[2] This compound must never be discharged into municipal sewer systems or discarded in standard trash.[2]

Chemical Profile
PropertyDetail
Chemical Name 1-(2-Methylpentyl)piperidin-4-one hydrochloride
Chemical Class Piperidinone derivative (Opioid precursor pharmacophore)
Physical State Crystalline Solid (typically)
Solubility Water-soluble (due to HCl salt form)
Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Regulatory Control
Waste Code D001 (Ignitable - if in organic solvent), D002 (Corrosive - if acidic), List I Regulated

Pre-Disposal Risk Assessment[2]

Before initiating disposal, you must stabilize the waste stream. The hydrochloride salt is generally stable but hygroscopic.[2]

The "Why" Behind the Protocol
  • pH Maintenance: We maintain the compound as the hydrochloride salt (acidic pH).[2] Converting it to the free base (by adding base) increases volatility and the risk of inhalation or skin absorption of the oily free amine.

  • Destruction Method: Chemical oxidation in the lab is not recommended due to the risk of generating incomplete, toxic byproducts. High-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) is the only validated method to destroy the piperidine ring system completely [3].[2]

Step-by-Step Disposal Protocol

Phase A: Segregation and Packaging

Objective: Isolate the chemical from incompatible waste streams (oxidizers, strong bases) and prepare for transport.

  • Do Not Mix: Never combine this waste with general organic solvents or aqueous basic waste.[2] Keep it in a dedicated "P-List/Precursor" solid waste container.

  • Primary Containment:

    • Solids: Place the original container (if empty or containing residue) inside a clear, sealable polyethylene bag (4 mil thickness).

    • Solutions: If the material is dissolved, ensure the pH is < 7. Transfer to a chemically resistant HDPE bottle.

  • Labeling:

    • Apply a hazardous waste label.[2][3]

    • Crucial: Clearly mark the label with: "Contains DEA List I Chemical Precursor - For Incineration Only."

Phase B: Documentation (Chain of Custody)[1][2]

Because this material is a precursor, "Cradle-to-Grave" tracking is essential to prove it was not diverted for illicit use.[1][2]

  • Inventory Log: Record the exact mass removed from inventory.

  • Service Request: Submit a waste pickup request to your EHS department or licensed hazardous waste hauler.[2]

  • Manifesting: Ensure the waste manifest (EPA Form 8700-22) specifically lists the constituent.[2]

Phase C: Final Destruction[1]

Directive: The material must be transferred to a DEA-registered Reverse Distributor or a TSDF permitted for incineration.[1][2]

  • Method: Rotary Kiln Incineration.[2]

  • Temperature: >1000°C (ensures thermal decomposition of the piperidine ring).[2]

  • Verification: Request a Certificate of Destruction (COD) from the disposal facility for your records.[2]

Visual Workflows

Diagram 1: Waste Segregation Logic

This decision tree ensures the material is routed to the correct waste stream, preventing regulatory non-compliance.

WasteSegregation Start 1-(2-Methylpentyl) piperidin-4-one HCl Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Container Double Bag (4 mil) or HDPE Bottle Solid->Container PHCheck Check pH Liquid->PHCheck Adjust Adjust to pH < 7 (Maintain Salt Form) PHCheck->Adjust If Basic (>7) PHCheck->Container If Acidic (<7) Adjust->Container Label Label: 'Toxic - DEA List I Precursor' Container->Label Storage Secure Storage (Locked Cabinet) Label->Storage Hauler Transfer to DEA-Registered Waste Hauler Storage->Hauler Destruction High-Temp Incineration (Get Cert. of Destruction) Hauler->Destruction

Caption: Workflow for segregating and preparing piperidinone precursors for secure disposal.

Emergency Procedures: Spill Response

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.[4]

PPE Requirements:

  • Respiratory: N95 or P100 Respirator (Powders can be potent irritants).[2]

  • Skin: Nitrile gloves (double gloving recommended) and Tyvek lab coat.[2]

  • Eyes: Chemical splash goggles.[2]

Diagram 2: Spill Response Protocol

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Resp, Goggles, Dbl Gloves) Alert->PPE Contain 3. Containment PPE->Contain DrySpill Dry Spill: Cover with wet paper towels (Prevent Dust) Contain->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite or Chemizorb Contain->WetSpill Liquid Clean 4. Double Bag Waste & Label 'Hazardous' DrySpill->Clean WetSpill->Clean Decon 5. Decontaminate Surface (Soap & Water) Clean->Decon

Caption: Immediate response actions for accidental release of piperidinone salts.

References

  • Drug Enforcement Administration (DEA). (2023).[2] Designation of 4-Piperidone as a List I Chemical. Federal Register, Vol. 88, No. 71. Retrieved from [Link][2]

  • U.S. Government Publishing Office. (2024).[2] 21 CFR 1310.02 - Substances designated as listed chemicals. Electronic Code of Federal Regulations.[2] Retrieved from [Link][2][5]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Handling Suspicious Chemical Orders (Precursors). ACS Chemical Safety.[2] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-Methylpentyl)piperidin-4-one hydrochloride

[1][2][3] Core Directive: The "Why" and "What" 1-(2-Methylpentyl)piperidin-4-one hydrochloride is a specialized N-substituted piperidinone intermediate.[1][2][3] While often classified generically alongside simple piperi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Core Directive: The "Why" and "What"

1-(2-Methylpentyl)piperidin-4-one hydrochloride is a specialized N-substituted piperidinone intermediate.[1][2][3] While often classified generically alongside simple piperidones, its structural homology to pharmacologically active opioid precursors (e.g., NPP) mandates a Risk Group 2+ (Potent Compound) handling strategy.[3]

As a Senior Application Scientist, my directive is clear: Do not treat this merely as a chemical irritant. Treat it as a bioactive intermediate. The lipophilic 2-methylpentyl tail combined with the piperidine core increases potential bioavailability compared to simple 4-piperidone.[1][2][3] This guide bridges the gap between a generic SDS and the rigorous reality of pharmaceutical synthesis.

Chemical Profile
PropertyDetailOperational Implication
Chemical Structure N-alkylated piperidin-4-one (HCl salt)Precursor logic: Potential opioid pharmacophore.[1][2][3]
Physical State Solid (Crystalline powder)Dust inhalation is the primary exposure vector.[3]
Hygroscopicity High (HCl salt)Must be weighed/handled in low-humidity environments to prevent clumping and hydrolysis.[2][3]
Acidity Acidic in solutionCorrosive to mucous membranes; incompatible with strong bases (liberates volatile free base).[3]

Risk Assessment & Hazard Identification

Standard GHS classifications (Skin Irrit. 2, Eye Irrit.[3][4][5][6][7] 2A) are the minimum baseline. We apply an "Enhanced Precautionary" overlay.

  • Inhalation (Primary Risk): As a hydrochloride salt, dust particles are highly irritating to the upper respiratory tract.[3] Systemic absorption via inhalation is a critical risk due to the molecule's lipophilicity.[3]

  • Skin Contact: The salt form is corrosive/irritating.[3] Potential for transdermal absorption exists if the free base is liberated in situ.[3]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3] Contact with bases releases the free amine, which may be volatile and odorous.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling quantities >10 mg.[3]

ZoneEquipmentTechnical Justification
Respiratory Fume Hood (Class II) Mandatory. Do not rely on N95 masks alone.[1][2][3] The primary goal is containment, not just filtration.[3] If a hood is unavailable, a P100 half-face respirator is the absolute minimum.[2][3]
Hand Protection Double Nitrile Gloves Outer: 5-8 mil Nitrile (Chemical resistance).[2][3] Inner: 4 mil Nitrile (Biological barrier).[3] Why? Nitrile offers superior resistance to organic salts compared to latex.[3] The "double glove" technique allows you to strip the outer layer immediately upon contamination without exposing skin.[3]
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift.[3] Goggles seal the orbital area against dust ingress.[3]
Body Tyvek® Lab Coat/Sleeves Standard cotton coats trap dust.[3] Tyvek (polyethylene) sheds particles and prevents permeation.[3] Use disposable sleeve guards to bridge the gap between glove and coat.[3]

Operational Protocol: The "Zero-Exposure" Workflow[1][2][3]

Phase A: Preparation & Weighing[1]
  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty (common with dry HCl salts).[3]

  • The "Boat" Technique: Do not weigh directly into a flask.[3] Weigh into a disposable anti-static weighing boat, then transfer.

Phase B: Solubilization (Critical Control Point)

The transition from solid to solution is the highest risk for splashes.[3]

  • Solvent Choice: Water, Methanol, or Ethanol (Polar).[3]

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.[3]

  • Exotherm Check: Dissolution of HCl salts can be mildly exothermic.[3] Stir gently.

Phase C: Reaction Setup
  • Inert Atmosphere: While the HCl salt is stable, the free base (if generated) oxidizes.[3] Run reactions under Nitrogen or Argon.[3]

  • Base Neutralization: If your protocol involves adding a base (e.g., Et3N, NaOH), expect the formation of the free amine. Odor control becomes critical here. The free amine likely has a distinct, amine-like odor and higher volatility.[2][3]

Emergency Response & Spills

Decision Logic: Spill Response
  • Minor Spill (<1 g): Isolate -> Dampen -> Wipe.[1][2][3]

  • Major Spill (>1 g): Evacuate -> Ventilate -> HazMat Team.[1][2][3]

SpillResponse Start Spill Detected Assess Assess Quantity & Form Start->Assess Minor Minor (<1g, Solid) Assess->Minor Major Major (>1g) or Liquid Solution Assess->Major Action1 1. Cover with wet paper towel (Prevents dust) Minor->Action1 Evacuate Evacuate Lab Area Major->Evacuate Action2 2. Scoop into bag Action1->Action2 Action3 3. Wipe with weak acid (Vinegar) to neutralize traces Action2->Action3 Ventilate Increase Hood Ventilation Evacuate->Ventilate

Figure 1: Decision tree for spill response, prioritizing dust suppression.

Disposal & Deactivation

Never dispose of this compound down the drain.[3]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant Organic Solid."[3]

  • Liquid Waste:

    • Acidic Stream: If dissolved in water/acid.[3]

    • Organic Stream: If dissolved in solvents.[3]

  • Deactivation (Recommended): For trace residues on glassware, rinse with a dilute bleach solution (oxidizes the piperidine ring) or a dilute acid (ensures it remains in the non-volatile salt form) before final washing.[3] Warning: Do not mix bleach with acidic waste streams (chlorine gas risk).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperidin-4-one hydrochloride.[2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylpentyl)piperidin-4-one hydrochloride
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